molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No.: B1362261
CAS No.: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKLEQAFZWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379100
Record name 5-fluoro-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-97-6
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxyphenol (CAS 72955-97-6): Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have emerged as indispensable tools.[1][2][3] The strategic incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[2][3][4] 5-Fluoro-2-methoxyphenol (also known as 5-fluoro-guaiacol) is a prime example of a high-value, fluorinated building block. Its structure, featuring a phenol, a methoxy group, and a fluorine atom on an aromatic ring, offers a unique combination of functionalities that medicinal chemists can exploit to construct complex and potent therapeutic agents.[4]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its use, and the technical considerations for its characterization, providing a field-proven perspective on its application.

Section 1: Physicochemical & Safety Profile

A comprehensive understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. This compound is typically a solid at room temperature and should be handled with appropriate engineering controls and personal protective equipment.[5]

Key Physicochemical Properties

The properties of this molecule make it suitable for a variety of organic synthesis conditions. Its boiling point indicates that it can be handled at elevated temperatures if necessary, and its LogP value suggests a moderate degree of lipophilicity, a key parameter in drug design.

PropertyValueSource
CAS Number 72955-97-6[5][6]
Molecular Formula C₇H₇FO₂[5]
Molecular Weight 142.13 g/mol [5][7]
Appearance White to off-white solid[8]
Boiling Point 223 °C
Density 1.224 g/cm³
LogP 1.5399[5]
Topological Polar Surface Area (TPSA) 29.46 Ų[5]
GHS Safety & Handling Information

Trustworthiness in the lab begins with safety. This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[7] The primary hazards are severe skin and eye damage.[7]

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
DangerDanger H314: Causes severe skin burns and eye damage.[7] H302: Harmful if swallowed.[7]P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P405: Store locked up.[9]

Expert Insight: Always handle this compound in a certified chemical fume hood.[10] The use of acid-resistant gloves, a lab coat, and chemical splash goggles is mandatory. In case of accidental contact, immediate and thorough flushing with water is critical. Due to its corrosive nature, ensure that a safety shower and eyewash station are readily accessible.

Section 2: Synthesis & Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. A common and illustrative laboratory-scale synthesis involves the directed ortho-metalation of a fluorinated anisole precursor, followed by electrophilic trapping with a borate ester and subsequent oxidation.

Representative Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis of 2-fluoro-6-methoxyphenol, a close isomer that follows a similar and well-documented synthetic logic applicable to related compounds. This process highlights the principles of directed ortho-metalation, a powerful tool in aromatic chemistry.

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Electrophilic Boronation cluster_2 Step 3: Oxidative Workup cluster_3 Post-Synthesis start m-Fluoroanisole in anhydrous THF reagent1 n-Butyllithium (n-BuLi) -78 °C start->reagent1 1. Add dropwise intermediate1 Lithiate Anion Intermediate reagent1->intermediate1 2. Stir for 2h reagent2 Trimethoxyborane -78 °C intermediate1->reagent2 3. Add dropwise intermediate2 Boronate Ester Intermediate reagent2->intermediate2 4. Stir for 30 min reagent3 Acetic Acid (AcOH) then H₂O₂ 0 °C to 25 °C intermediate2->reagent3 5. Warm to 0 °C, add reagents product 2-Fluoro-6-methoxyphenol reagent3->product 6. Stir overnight workup Aqueous Workup & Extraction with THF product->workup 7. Quench & Extract purify Column Chromatography (if necessary) workup->purify 8. Purify

Caption: Synthesis workflow for a fluoro-methoxyphenol via ortho-metalation.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the synthesis of 2-fluoro-6-methoxyphenol and serves as a validated template for this class of reaction.[11]

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with m-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Metalation: The solution is cooled to below -65 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~2.5 M in hexanes, 1.05 eq) is added dropwise over 1 hour, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 2 hours.

    • Causality: The methoxy group is a directed metalating group (DMG), which positions the strongly basic n-BuLi to deprotonate the sterically accessible ortho position. The fluorine atom further acidifies this proton, facilitating the reaction.

  • Boronation: Trimethoxyborane (1.1 eq) dissolved in anhydrous THF is added dropwise at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.

    • Causality: The highly electrophilic boron atom is attacked by the lithiated carbon anion, forming a boronate ester intermediate.

  • Oxidation: The reaction mixture is allowed to warm slowly to 0 °C. Glacial acetic acid (1.5 eq) is added, followed by the careful, dropwise addition of 30% hydrogen peroxide (1.0 eq).

    • Causality: The peroxide, activated by the acidic conditions, oxidizes the carbon-boron bond to a carbon-oxygen bond, yielding the desired phenol upon workup. This is a classic boronate ester oxidation.

  • Workup & Purification: The reaction is stirred at room temperature overnight. It is then diluted with water and extracted with an organic solvent (e.g., THF or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Section 3: Analytical Characterization

TechniqueExpected Observations
¹H NMR - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- Three aromatic protons in the range of 6.5-7.5 ppm, showing splitting patterns consistent with fluorine-hydrogen coupling (doublets or doublet of doublets).- A broad singlet for the phenolic (-OH) proton, which may be exchangeable with D₂O.
¹³C NMR - Approximately 7 carbon signals.- The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (JC-F).- Signals for the methoxy carbon and the aromatic carbons.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.- C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹.- C-F stretching band, typically in the 1000-1100 cm⁻¹ region.
Mass Spectrometry - A molecular ion (M⁺) peak corresponding to the molecular weight of 142.13 g/mol .

Section 4: Core Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block in medicinal chemistry.[4][6] The interplay between the fluoro, methoxy, and phenol groups provides a powerful toolkit for optimizing drug candidates.

The Strategic Role of Fluorine and Methoxy Groups
  • Blocking Metabolic Oxidation: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential "metabolic hot spot" can block this pathway, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage.[14] This increases the drug's half-life and bioavailability.

  • Modulating pKa and Lipophilicity: Fluorine is highly electronegative and acts as a weak hydrogen bond acceptor.[2][15] Its presence can lower the pKa of the adjacent phenol, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell membrane permeability, and receptor binding interactions.[3]

  • Enhancing Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein target), which can significantly enhance binding affinity and selectivity.[2]

  • Conformational Control: The methoxy group provides a hydrogen bond acceptor and can influence the preferred conformation of the molecule through steric and electronic effects, which is critical for optimal alignment within a protein's binding pocket.

Application as a Synthetic Intermediate

This compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl structures common in bioactive compounds.[16] The phenolic hydroxyl can be converted into a non-leaving group (like a triflate) to participate in such coupling reactions.

The following diagram illustrates the logical progression from this building block to a more complex, drug-like scaffold.

G A This compound (Starting Material) B Step 1: Functionalization (e.g., O-Triflation) A->B Tf₂O, Base C Aryl Triflate Intermediate B->C D Step 2: Cross-Coupling (e.g., Suzuki Reaction with a Boronic Acid) C->D Pd Catalyst, Base, R-B(OH)₂ E Complex Biaryl Scaffold (Drug-like Molecule) D->E

Caption: Synthetic utility of this compound in building complex molecules.

Conclusion

This compound, CAS 72955-97-6, is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique trifunctional architecture allows scientists to address common challenges in drug development, including metabolic instability and suboptimal binding affinity. By understanding the causality behind its synthesis, the specifics of its safe handling, and the strategic rationale for its use, researchers can fully leverage its potential to accelerate the discovery of novel and effective therapeutics.

References

Introduction: Situating 5-Fluoro-2-methoxyphenol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxyphenol

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 5-fluoroguaiacol, is a substituted phenolic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a phenol backbone modified with an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts a unique combination of reactivity, acidity, and lipophilicity. These characteristics make it a valuable intermediate and building block in organic synthesis. For researchers in drug development, understanding the precise physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and quality control.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is structured to deliver not just data, but also the scientific context and experimental methodologies required for its practical application. The protocols described are designed as self-validating systems, ensuring that researchers can confidently reproduce and verify these critical parameters.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is registered and identified across major chemical databases, ensuring traceability and regulatory compliance.

IdentifierValueSource
CAS Number 72955-97-6[1]
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
IUPAC Name This compound[1]
Common Synonyms 2-Hydroxy-4-fluoroanisole, 5-Fluoroguaiacol[1][2]
InChI InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3[1]
SMILES COC1=C(C=C(C=C1)F)O[1]

Core Physicochemical Properties

The physical state, thermal properties, and solubility of a compound dictate its handling, reaction conditions, and formulation possibilities. A summary of these key properties is presented below, followed by a deeper analysis.

PropertyValueCommentsSource
Physical State White to off-white solid; may appear as a liquidReported as both solid and liquid, suggesting it is a low-melting solid at or near room temperature.[3][4]
Boiling Point 223 °CAt atmospheric pressure.[2]
Density 1.224 g/cm³Typically measured at 25 °C.
pKa 8.97 (Predicted)The acidity of the phenolic hydroxyl group.[2]
LogP 1.54 - 1.6 (Predicted)Indicates moderate lipophilicity.[1][2][4]
Flash Point 111 °C[2]
Physical State and Thermal Properties: A Point of Ambiguity

There is a discrepancy in supplier literature regarding the physical state of this compound, with some sources listing it as a solid and others as a liquid.[3][4] This ambiguity typically arises for compounds with a melting point close to standard ambient temperature (20-25 °C). The definitive method for characterizing this property is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[5] The boiling point is consistently reported at 223 °C, indicating low volatility under standard conditions.[2]

Acidity (pKa): The Influence of Substitution

The predicted pKa of 8.97 suggests that this compound is a weak acid, a characteristic feature of phenols.[2] Its acidity is modulated by the electronic effects of its substituents. The methoxy group at the ortho position (-OCH₃) is electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). The fluorine atom at the meta position relative to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). This -I effect stabilizes the corresponding phenoxide anion, making the compound more acidic than unsubstituted phenol (pKa ≈ 9.98) and o-methoxyphenol (guaiacol, pKa ≈ 9.98).[1] Accurate pKa determination is crucial for developing purification strategies (acid-base extraction) and predicting its behavior in physiological environments.

Solubility and Partition Coefficient (LogP)

The compound is described as being soluble in organic solvents, which is consistent with its aromatic structure.[3] The predicted octanol-water partition coefficient (LogP) of approximately 1.6 indicates that it is moderately lipophilic, favoring partitioning into organic phases over aqueous ones.[1][4] This property is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While predicted values are useful for initial assessment, experimental determination provides the definitive data required for quantitative structure-activity relationship (QSAR) studies and formulation development.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While public databases may lack complete spectra for this specific compound, its structure allows for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methoxy protons.[6][7]

  • Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm. The fluorine and oxygen substituents will influence their precise chemical shifts and create complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Phenolic Proton (1H, -OH): A broad singlet, typically in the range of δ 4-12 ppm.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (3H, -OCH₃): A sharp singlet expected around δ 3.8 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven unique carbon atoms in the molecule.[9]

  • Aromatic Carbons (6C): Resonances will appear in the δ 110-160 ppm region. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-F, C-OH, C-OCH₃) will be the most deshielded (further downfield). The C-F bond will also result in a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Methoxy Carbon (1C, -OCH₃): A signal is expected around δ 56 ppm, a typical value for aromatic methoxy groups.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

  • O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenol & Ether): Strong bands in the 1200-1260 cm⁻¹ (aryl ether) and 1000-1200 cm⁻¹ regions.

  • C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Experimental Methodologies

To ensure scientific integrity, the physicochemical properties discussed must be verifiable through robust experimental protocols. The following section details the standard operating procedures for characterizing a compound like this compound.

G Sample Sample Reception (Purity >98%) DSC Melting Point & Thermal Stability (DSC) Sample->DSC Solubility Qualitative Solubility Screening Sample->Solubility NMR Structural Confirmation (¹H, ¹³C NMR) DSC->NMR pKa Acidity Determination (Potentiometric/UV-Vis) Solubility->pKa FTIR Functional Group ID (FT-IR) NMR->FTIR LCMS Purity & Mass Verification (LC-MS) FTIR->LCMS Report Final Technical Report & Datasheet LCMS->Report pKa->Report

Caption: Workflow for the comprehensive physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination via DSC

This protocol provides a precise measurement of the melting point (Tm) and assesses thermal stability.[5][11]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum DSC pan.

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of material due to sublimation.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell.

  • Method Programming:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 100 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.[12] The area under the peak corresponds to the enthalpy of fusion.

Protocol: Qualitative Solubility Determination

This method establishes a solubility profile in a range of common laboratory solvents.[13][14]

  • Solvent Selection: Prepare a panel of solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add approximately 10 mg of the compound to a separate small, clear vial for each solvent.

  • Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.

  • Observation: After each addition, cap the vial and vortex vigorously for 30 seconds. Observe for complete dissolution against a contrasting background.

  • Classification:

    • Soluble: Complete dissolution in < 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.

    • Insoluble: No visible dissolution.

  • Causality: This tiered approach, starting with small solvent additions, allows for a semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reaction, purification, and formulation.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorbance spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) to determine the pKa.[15]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the expected pKa (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

  • Trustworthiness: This method is self-validating as the presence of a clear isosbestic point (a wavelength where the absorbance does not change with pH) confirms a clean transition between the two species (ArOH and ArO⁻).

Applications in Research and Development

This compound serves as a key starting material and intermediate in several synthetic pathways.

  • Pharmaceutical Intermediates: It is an important building block in the synthesis of complex active pharmaceutical ingredients (APIs).[16] Its defined structure allows for precise, regioselective reactions to build more elaborate molecular frameworks.

  • Agrochemicals: Substituted phenols are a common motif in pesticides and herbicides. The fluorine atom can enhance the biological activity and metabolic stability of the final product.[16]

  • Organic Synthesis: In a broader context, it is used in the synthesis of acetanilides and other compounds featuring a methoxy group.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

  • Hazard Identification: this compound is classified as a hazardous substance. GHS classifications indicate it may be harmful if swallowed, cause severe skin burns, and cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust if in solid form. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Introduction: The Significance of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-methoxyphenol

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a deep dive into the analytical reasoning and multi-technique synergy required for unambiguous molecular characterization. We will explore the core analytical pillars—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—demonstrating how their integrated data streams converge to provide a self-validating structural proof.

This compound (CAS No: 72955-97-6) is a key substituted phenol derivative recognized for its role as a vital intermediate in the synthesis of pharmaceuticals and pesticides.[1] Its precise molecular architecture—a benzene ring functionalized with hydroxyl, methoxy, and fluoro groups—imparts specific chemical properties that are leveraged in the development of complex molecules, including drugs for treating hypertension.[1]

Accurate structural confirmation is a non-negotiable prerequisite for its application in any synthetic pathway, particularly in regulated industries like pharmaceuticals. The presence and, critically, the specific placement (regiochemistry) of the three distinct functional groups, must be unequivocally verified. This guide outlines the integrated analytical workflow to achieve this confirmation.

Compound Profile:

Property Value Source
Molecular Formula C₇H₇FO₂ [2][3]
Molecular Weight 142.13 g/mol [2][3]
Exact Mass 142.04300762 Da [2]

| IUPAC Name | this compound |[2] |

The Strategic Approach: An Integrated Spectroscopic Workflow

The structure elucidation of an organic molecule is rarely achieved with a single technique.[4][5] Instead, it relies on the convergence of evidence from multiple analytical methods, each providing a unique piece of the structural puzzle.[6] Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Connectivity & Framework Mapping cluster_2 Final Confirmation Sample Sample MS Mass Spectrometry (Molecular Formula) Sample->MS Parallel Analysis IR Infrared Spectroscopy (Functional Groups) Sample->IR Parallel Analysis NMR NMR Spectroscopy (1D & 2D Experiments) MS->NMR Provides Formula Constraint IR->NMR Confirms Functional Groups Structure Proposed Structure of This compound NMR->Structure Defines Connectivity G cluster_0 1D NMR Experiments cluster_1 2D NMR Correlation Experiments cluster_2 Structural Assembly H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Attachment) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Presence) Structure Final Structure COSY->Structure Data Integration HSQC->Structure Data Integration HMBC->Structure Data Integration

References

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using modern spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₇FO₂, has a molecular weight of approximately 142.13 g/mol .[2] Its structure, featuring a guaiacol (2-methoxyphenol) backbone with a fluorine substituent at the 5-position, presents a distinct spectroscopic fingerprint. The interplay between the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing fluorine (-F) atom, dictates the chemical environment of each proton and carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy reveals the characteristic vibrational modes of its functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH5.5 - 6.5Singlet (broad)-
H-66.90 - 7.10Doublet of doubletsJH6-F5 ≈ 3-4 Hz, JH6-H4 ≈ 0.5 Hz
H-46.80 - 7.00Doublet of doubletsJH4-F5 ≈ 8-9 Hz, JH4-H3 ≈ 8-9 Hz
H-36.70 - 6.90Doublet of doubletsJH3-H4 ≈ 8-9 Hz, JH3-F5 ≈ 4-5 Hz
-OCH₃3.80 - 3.90Singlet-

Expertise in Interpretation:

  • The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and solvent.

  • The aromatic region will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. The fluorine atom at C-5 will couple with the ortho protons (H-4 and H-6) and the meta proton (H-3) with distinct coupling constants.

  • The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the direct or through-space effects of the fluorine atom.

Assignment Expected Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-5157 - 160¹JC-F ≈ 235-245 Hz
C-2148 - 151³JC-F ≈ 3-5 Hz
C-1145 - 148⁴JC-F ≈ 1-3 Hz
C-6115 - 118²JC-F ≈ 20-25 Hz
C-4112 - 115²JC-F ≈ 20-25 Hz
C-3105 - 108³JC-F ≈ 7-9 Hz
-OCH₃55 - 57-

Expertise in Interpretation:

  • The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded.

  • The carbons ortho and meta to the fluorine atom will show smaller, two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively.

  • The chemical shift of the methoxy carbon is characteristic for an aromatic ether.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Weigh 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Ensure the solution is free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Tune and shim the instrument on the sample to achieve a narrow and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=C stretch (aromatic)1500 - 1600Medium to strong
C-O stretch (aryl ether)1200 - 1275Strong
C-F stretch1100 - 1200Strong
C-O stretch (phenol)1180 - 1260Strong

Expertise in Interpretation:

  • The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in hydrogen bonding.

  • The presence of multiple bands in the 1500-1600 cm⁻¹ region is characteristic of the aromatic ring.

  • The strong absorption due to the C-O stretching of the aryl ether and the C-F stretch are key diagnostic peaks.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Place a small amount of solid this compound onto the crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 142, corresponding to the molecular weight of this compound. Due to the stability of the aromatic ring, this peak should be prominent.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A significant fragment at m/z 127 is expected from the cleavage of the methyl group from the methoxy moiety.

    • Loss of formaldehyde (-CH₂O): A fragment at m/z 112 could arise from the rearrangement and loss of formaldehyde from the molecular ion.

    • Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols is the loss of CO, which would lead to a fragment at m/z 114.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Data and Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure with atom numbering, the expected key NMR correlations, and a generalized workflow for spectral data acquisition and analysis.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Experimental Workflow for Structural Elucidation

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample High-Purity This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Load into GC or Probe Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR IR ATR-FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analyze_NMR Correlate Shifts & Couplings NMR->Analyze_NMR Analyze_IR Assign Vibrational Modes IR->Analyze_IR Analyze_MS Analyze M⁺• & Fragments MS->Analyze_MS Structure Definitive Structure Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: A generalized workflow for the comprehensive spectral analysis.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. This guide has provided the expected spectral data based on established spectroscopic principles, offering a valuable reference for researchers. The detailed experimental protocols herein serve as a robust framework for obtaining high-quality, reproducible data, ensuring the confident structural confirmation of this important chemical intermediate.

References

5-Fluoro-2-methoxyphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenol: A Key Building Block in Modern Synthesis

Introduction

This compound, a substituted guaiacol derivative, has emerged as a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on a phenolic ring, provides a versatile scaffold for creating more complex molecules with tailored biological activities. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] This guide offers a comprehensive overview of this compound, detailing its chemical properties, synthesis, and applications for professionals in drug discovery and chemical research.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₇FO₂[2][3][4]
Molecular Weight 142.13 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 72955-97-6[2][3][5]
Synonyms 2-Hydroxy-4-fluoroanisole, 5-Fluoroquaiacol[2][4]
Physical Form Solid
Boiling Point 223 °C
Density 1.224 g/cm³
Molecular Structure

The arrangement of the functional groups on the aromatic ring is key to the reactivity and utility of this compound. The methoxy group is ortho to the hydroxyl group, while the fluorine atom is in the meta position relative to the hydroxyl.

Caption: Molecular structure of this compound.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal chemists to fine-tune molecular properties. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl, and alter the molecule's overall electronic profile. This can lead to enhanced binding interactions with target proteins.[1]

Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This often results in improved metabolic stability and a longer in-vivo half-life, which are desirable characteristics for a drug. The methoxy group also provides a handle for further chemical modification and can influence solubility and cell permeability. As a versatile intermediate, this compound serves as a starting point for synthesizing a wide range of more complex molecules, including heterocyclic compounds that form the core of many active pharmaceutical ingredients.[6]

Synthetic Approaches

This compound is recognized as an important intermediate in the synthesis of pharmaceuticals and pesticides.[5] A common and effective strategy for its synthesis involves the ortho-directed metallation of a substituted anisole precursor, followed by electrophilic quenching.

Illustrative Synthetic Protocol: Ortho-Lithiation and Borylation

This protocol is based on established methods for the regioselective functionalization of fluoroanisoles and serves as a robust template for laboratory-scale synthesis.[7] The causality behind this experimental choice lies in the ability of the methoxy group to direct the strong base (n-butyllithium) to deprotonate the adjacent ortho position, a well-documented phenomenon in aromatic chemistry. The subsequent reaction with a boron electrophile and oxidation provides a high-yielding route to the desired phenol.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The precursor, 4-fluoroanisole, is then dissolved in the THF.

  • Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete formation of the lithiated intermediate.

  • Borylation: Trimethoxyborane, dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. This electrophile is trapped by the organolithium species to form a boronate ester intermediate. The mixture is stirred for an additional hour at this temperature.

  • Oxidation and Quench: The reaction is slowly warmed to 0 °C. The boronate ester is then oxidized in situ. This is typically achieved by the sequential addition of glacial acetic acid followed by a careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or THF). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to each unique nucleus in the molecule.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z of approximately 142.13.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, the percentage purity of the final product can be accurately determined.

Safety and Handling

Proper safety precautions are essential when working with this compound.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[2]

  • Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature or refrigerated (2-8°C), away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to effectively and safely leverage this compound to advance their discovery programs.

References

The Solubility of 5-Fluoro-2-methoxyphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the solubility of 5-Fluoro-2-methoxyphenol. Given the scarcity of publicly available quantitative solubility data for this compound, this guide focuses on the foundational physicochemical principles governing its solubility, offers a qualitative solubility profile based on analogous compounds, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound: A Key Pharmaceutical Intermediate

This compound is a substituted phenol derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural features, including a polar hydroxyl group, a moderately polar methoxy group, and a lipophilic fluorinated aromatic ring, create a unique solubility profile that is critical for its application in organic synthesis, purification, and formulation.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products with desired bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72955-97-6[3][4]
Molecular Formula C₇H₇FO₂[3][4]
Molecular Weight 142.13 g/mol [3]
Appearance Solid[3]
Predicted LogP 1.54 - 1.96[4]
Predicted Water Solubility 2.05 mg/mL[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Several key molecular features of this compound influence its solubility:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy (-OCH₃) groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.

  • Polarity: The molecule possesses both polar (hydroxyl and methoxy groups) and non-polar (the benzene ring) regions. The fluorine atom also contributes to the molecule's polarity. This amphiphilic nature suggests it will have varied solubility across a range of solvents.

  • Dipole-Dipole Interactions: The polar C-O and C-F bonds create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring allows for van der Waals interactions, which will be the primary mode of interaction with non-polar solvents.

cluster_interactions Intermolecular Forces Solute C₇H₇FO₂ HB Hydrogen Bonding Solute->HB -OH (donor) -OH, -OCH₃ (acceptor) DD Dipole-Dipole Solute->DD C-O, C-F bonds VdW Van der Waals Solute->VdW Aromatic ring Solvent Organic Solvent Solvent->HB H-bond donor/acceptor Solvent->DD Polar solvent Solvent->VdW Non-polar solvent

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative Solubility Profile

  • Phenol is soluble in polar organic solvents like methanol, ethanol, diethyl ether, and acetone, and moderately soluble in less polar solvents like benzene.[5][6]

  • Guaiacol is highly soluble in ethanol, ethyl acetate, and acetone, with a reported solubility of approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[7][8]

  • 4-Fluorophenol is reported to be soluble in methanol, chloroform, and methylene dichloride.[9]

Based on these analogues, the following qualitative solubility profile for this compound can be inferred:

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl and methoxy groups.
Aprotic Polar Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)HighGood hydrogen bond acceptors and have suitable polarity.
Chlorinated Dichloromethane, ChloroformModerate to HighCan interact via dipole-dipole forces.
Aromatic TolueneModeratePrimarily van der Waals interactions with the benzene ring.
Non-polar Hexane, HeptaneLowMismatch in polarity; weak solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Principle

An excess amount of solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient time to reach equilibrium. After phase separation (centrifugation or filtration), the concentration of the solute in the saturated solution is determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • UPLC system with a PDA or MS detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the solid.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached. Some protocols may extend this to 48 or 72 hours.[12]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is a crucial step to ensure no solid particles are carried over.

  • Sample Preparation for Analysis:

    • Carefully pipette a known aliquot of the clear supernatant into a volumetric flask.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification by UPLC:

    • Develop and validate a UPLC method for the quantification of this compound.[13][14] A typical method might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile.

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Analyze the calibration standards and the diluted samples by UPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

start Start prep 1. Prepare Supersaturated Slurry (Excess solid in solvent) start->prep equilibrate 2. Equilibrate (e.g., 24h at 25°C with agitation) prep->equilibrate separate 3. Phase Separation (Centrifuge or filter) equilibrate->separate dilute 4. Dilute Supernatant separate->dilute analyze 5. Quantify by UPLC dilute->analyze calculate 6. Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding the interplay of its functional groups with different solvent classes, researchers can make informed decisions on solvent selection. The provided shake-flask protocol offers a reliable and validated method for generating precise and accurate solubility data, empowering scientists in drug discovery and development to optimize their processes and formulations.

References

A Researcher's Comprehensive Guide to the Safe Handling and Use of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and advanced materials, 5-Fluoro-2-methoxyphenol presents both significant opportunities and notable handling challenges. This guide, crafted from the perspective of a senior application scientist, moves beyond mere procedural lists to provide a deep, mechanistic understanding of the safety protocols required. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this valuable compound with the highest degree of safety and efficacy.

Compound Profile and Inherent Hazards

This compound is a solid organic compound that serves as a versatile building block in synthetic chemistry.[1] Its utility is derived from the substituted phenolic ring, but this same functionality, common to phenols and their derivatives, necessitates careful handling.[2][3] The presence of a fluorine atom can also influence the compound's reactivity and toxicological profile.[4][5]

A thorough understanding of its hazard profile is the foundation of safe laboratory practice. Based on available Safety Data Sheets (SDS) and aggregated GHS data, this compound is classified as a hazardous substance.[6][7][8]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[6][7]
Skin Corrosion/IrritationH315Causes skin irritation.[7][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[7][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[7][9]

The primary routes of accidental exposure include ingestion, skin and eye contact, and inhalation of dust or vapors.[8] Phenolic compounds, in general, are known to be corrosive and can be readily absorbed through the skin, potentially leading to systemic toxicity.[3][10] Therefore, a proactive and multi-layered safety approach is not just recommended, but essential.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a "hierarchy of controls," a framework that prioritizes the most effective measures for risk reduction. This approach moves from engineering solutions that isolate the hazard to administrative controls and, finally, to personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The most critical engineering control for handling this compound is the chemical fume hood.[11][12] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified fume hood. This containment system is paramount for preventing the inhalation of potentially harmful vapors or airborne particles.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe handling practices.[13] These should be readily accessible and understood by all personnel working with the compound. Key elements of an SOP for this compound include:

  • Designated Work Area: All work with this compound should be restricted to a specific, clearly marked area within a laboratory.

  • Training: All users must receive documented training on the specific hazards and handling procedures for this chemical.[14]

  • Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[3][12] Hands should be washed thoroughly after handling the compound, even when gloves have been worn.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is the final and crucial barrier between the researcher and the chemical hazard.[15][16][17] A comprehensive PPE ensemble is mandatory when handling this compound.

Table 2: Recommended PPE for Handling this compound

Body PartProtective EquipmentRationale
Eyes/Face Chemical splash goggles and, for larger quantities or splash risks, a face shield.[10][16]Standard safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[16]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[10][18]Provides a direct barrier against skin contact. Gloves should be inspected for integrity before use and changed frequently.[10]
Body A long-sleeved, fully buttoned laboratory coat.[10][18]Protects skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][17]Prevents inhalation of harmful dust or vapors.

Step-by-Step Safe Handling Protocol

The following protocol outlines a systematic approach to safely handle this compound in a laboratory setting. This workflow is designed to minimize exposure risk at every stage.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Verify Fume Hood Function B->C D Weigh Compound C->D E Transfer to Reaction Vessel D->E F Securely Cap Original Container E->F G Decontaminate Work Surface F->G H Dispose of Contaminated Materials as Hazardous Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: A systematic workflow for the safe handling of this compound.

Emergency Preparedness: A Plan for the Unexpected

Even with meticulous planning, accidental spills or exposures can occur. A well-rehearsed emergency plan is a critical component of laboratory safety.[19][20]

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.[21]

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).[14][21]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[13][14]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[20][21]

    • If the material is flammable, turn off any ignition sources.[21]

    • Close the laboratory doors to contain the spill.[21]

    • Contact your institution's emergency response team.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[12][22] Seek immediate medical attention.[22]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8][22] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Storage and Waste Management

Proper storage and disposal are essential for long-term safety and environmental protection.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8] Ensure containers are tightly sealed and clearly labeled.[15]

  • Waste Disposal: All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3]

Conclusion

The responsible use of this compound in research and development is predicated on a robust and well-implemented safety program. By integrating a thorough understanding of its hazards with a multi-layered approach that prioritizes engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while ensuring a safe and secure laboratory environment.

References

material safety data sheet for 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 5-Fluoro-2-methoxyphenol

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive safety and handling guide for this compound (CAS No. 72955-97-6). Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.

This compound is a substituted phenol, a class of aromatic compounds widely used as building blocks in pharmaceutical synthesis.[1] Its utility, however, is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. The primary risks associated with this compound stem from its corrosive nature and acute toxicity upon ingestion or significant exposure.

The presence of a hydroxyl group on the benzene ring makes the compound acidic and capable of causing severe skin burns and eye damage.[2] The fluorine and methoxy substitutions modify its reactivity and absorption characteristics, contributing to its classification as harmful if swallowed.[2][3] Understanding this chemical causality is fundamental to appreciating the necessity of the handling procedures outlined in this guide.

Hazard Identification and Classification

A thorough understanding of the hazards is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that underscore its potential for harm.

GHS Classification at a Glance

The primary hazards are visually summarized by the GHS pictograms, indicating that the substance is corrosive and a significant health hazard (irritant, harmful).[2][4]

GHS_Hazards cluster_main GHS Pictograms for this compound node_corrosion Corrosion (GHS05) node_irritant Health Hazard / Irritant (GHS07) NFPA_Diamond Health 2 Flammability 1 Instability 0 Special label_health Health label_flam Flammability label_inst Instability label_spec Special Hazards Exposure_Workflow cluster_scene Immediate Actions at the Scene cluster_first_aid First Aid Application start Exposure Occurs remove_victim Remove victim from source of contamination start->remove_victim remove_clothing Remove contaminated clothing and jewelry remove_victim->remove_clothing skin Skin Contact: Flush with copious amounts of water for at least 15 minutes remove_clothing->skin Skin eye Eye Contact: Flush with water for at least 15 minutes, holding eyelids open remove_clothing->eye Eyes inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration remove_clothing->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water remove_clothing->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical sds_info Provide SDS to medical personnel seek_medical->sds_info

References

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6), a key fluorinated building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

This compound, also known as 5-fluoroguaiacol, is a substituted phenol derivative that has garnered significant interest in the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the guaiacol scaffold imparts unique physicochemical properties that are highly desirable in drug design. Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modulations are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The presence of three distinct functional groups—a hydroxyl, a methoxy, and a fluoro group—on the aromatic ring makes this compound a versatile synthon for the construction of complex molecular architectures. Its utility as a precursor to various heterocyclic and biaryl compounds has positioned it as a valuable intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%.[1][2]

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich-250 mg
Biosynth-Inquire for details
ChemScene≥98%Inquire for details
ChemicalBook98%Inquire for details
BLD Pharm-Inquire for details
Ambeed-Inquire for details

Physicochemical & Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 72955-97-6[3]
Molecular Formula C₇H₇FO₂[3]
Molecular Weight 142.13 g/mol [3]
Appearance Solid[1]
Boiling Point 223 °C
Density 1.224 g/cm³
pKa 8.97 ± 0.10 (Predicted)[4]
LogP 1.5399 (Predicted)[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the carbons attached to fluorine and oxygen being significantly affected.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching of the ether and phenol, and C-F stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a common and efficient method being the ortho-lithiation of 4-fluoroanisole, followed by borylation and subsequent oxidation. This approach offers good regioselectivity, directing the hydroxylation to the position ortho to the methoxy group.

Synthesis_of_this compound cluster_reagents A 4-Fluoroanisole B ortho-Lithiated Intermediate A->B Lithiation C Boronate Ester B->C Borylation D This compound C->D Oxidation reagent1 n-BuLi or s-BuLi THF, -78 °C reagent2 B(OR)₃ reagent3 H₂O₂, NaOH

Caption: Synthesis of this compound via ortho-lithiation.

Experimental Protocol: Synthesis via Ortho-lithiation, Borylation, and Oxidation

This protocol is a representative procedure based on established lithiation-borylation methodologies.

Materials:

  • 4-Fluoroanisole

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Lithiation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add 4-fluoroanisole (1.0 eq). Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting solution of the ortho-lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic. Maintain the temperature below 20 °C. Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of complex molecules for drug discovery, particularly in the field of oncology. Its utility is highlighted in the synthesis of intermediates for targeted cancer therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Case Study: Intermediate for Osimertinib (AZD9291)

A key application of a derivative of this compound is in the synthesis of intermediates for Osimertinib (AZD9291), a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer. Specifically, the related compound 4-fluoro-2-methoxy-5-nitroaniline is coupled with a pyrimidine core.[7] This highlights the importance of the fluorinated guaiacol scaffold in accessing potent and selective kinase inhibitors.

Application_in_Drug_Discovery A This compound (or its derivatives) C Key Intermediate A->C B Heterocyclic Core (e.g., Pyrimidine) B->C D Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) C->D

Caption: Role of this compound in API synthesis.

Experimental Protocol: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This protocol demonstrates a nucleophilic aromatic substitution reaction, a common transformation for this class of compounds, and is adapted from a procedure for a key intermediate in the synthesis of Osimertinib.[7]

Materials:

  • 3-(2-chloropyrimidin-4-yl)-1-methylindole

  • 4-fluoro-2-methoxy-5-nitroaniline

  • p-Toluenesulfonic acid

  • 2-Pentanol

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-pentanol, 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.2 eq), and p-toluenesulfonic acid (catalytic amount) at room temperature.[7]

  • Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • The solid product is collected by filtration.[7]

  • Wash the filter cake with preheated 2-pentanol (50 °C) to remove impurities.[7]

  • Dry the resulting solid product in a vacuum oven to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Information:

  • Pictograms: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements: H314 (Causes severe skin burns and eye damage)

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a commercially available and versatile building block with significant applications in pharmaceutical research and development. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex, biologically active molecules. The methodologies outlined in this guide for its synthesis and application, particularly in the context of kinase inhibitor development, underscore its importance in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such strategically functionalized building blocks will undoubtedly expand.

References

The Ascendant Therapeutic Potential of 5-Fluoro-2-methoxyphenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. 5-Fluoro-2-methoxyphenol has emerged as a compelling starting point for the synthesis of such compounds, offering a unique combination of electronic and steric properties conferred by its fluorine and methoxy substituents. This guide provides an in-depth exploration of the potential biological activities of its derivatives, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, biological evaluation, and mechanistic underpinnings of these promising molecules, with a focus on their potential applications in oncology, infectious diseases, and inflammatory conditions.

I. The Core Moiety: Physicochemical Properties and Synthetic Versatility of this compound

This compound (CAS 72955-97-6) is a substituted phenol characterized by a molecular weight of 142.13 g/mol and a boiling point of 223 °C.[1][2] Its structure, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, imparts distinct properties that are advantageous in drug design. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

This scaffold serves as a versatile building block for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.[1] Key reactive sites include the phenolic hydroxyl group, which can be readily alkylated or esterified, and the aromatic ring, which can undergo electrophilic substitution, albeit influenced by the existing substituents. This synthetic tractability is a cornerstone of its potential in generating diverse chemical libraries for biological screening.

II. Anticancer Activities: A New Frontier in Oncological Research

The quest for novel anticancer agents is a paramount challenge in modern medicine. Derivatives of this compound, particularly chalcones and Schiff bases, have demonstrated significant potential in this arena. The incorporation of the 5-fluoro-2-methoxyphenyl moiety into these established pharmacophores can lead to compounds with enhanced cytotoxic and antiproliferative activities.

A. Chalcone Derivatives: Targeting Cancer Cell Proliferation

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to possess a broad spectrum of biological activities, including anticancer effects.[3][4][5] The introduction of a 5-fluoro-2-methoxyphenyl ring into the chalcone scaffold can significantly enhance its potency. Studies on fluorinated 2'-hydroxychalcones, structural analogs of potential this compound derivatives, have shown potent antioxidant and antiproliferative activity against various cancer cell lines.[4]

A representative synthesis involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. To synthesize a chalcone derivative of this compound, one could start with 5-fluoro-2-methoxyacetophenone.

  • Step 1: Preparation of the Reaction Mixture: To a solution of 5-fluoro-2-methoxyacetophenone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL), a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) is added dropwise with constant stirring.

  • Step 2: Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours), during which the formation of the chalcone product can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Caption: Workflow for evaluating the anticancer potential of synthesized chalcone derivatives.

B. Schiff Base Derivatives: Inducing Apoptosis in Cancer Cells

Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds with well-documented anticancer properties.[6][7][8] The synthesis of Schiff bases from 5-fluoro-2-methoxybenzaldehyde and various primary amines can generate a library of compounds for anticancer screening. Studies have shown that Schiff bases can induce apoptosis and exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing higher efficacy than standard drugs like 5-Fluorouracil.[7]

  • Step 1: Reactant Dissolution: 5-Fluoro-2-methoxybenzaldehyde (1 mmol) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Step 2: Amine Addition: An equimolar amount of a primary amine (1 mmol) is added to the solution, often with a catalytic amount of an acid (e.g., glacial acetic acid).

  • Step 3: Reaction and Product Formation: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Step 4: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product is then purified by recrystallization.

III. Antimicrobial Activities: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of this compound, such as those incorporating triazole and Schiff base scaffolds, have shown promise in this area.

A. Triazole Derivatives: Broad-Spectrum Antimicrobial Potential

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial effects.[9] The incorporation of a 5-fluoro-2-methoxyphenyl moiety into a triazole ring system can lead to compounds with potent antibacterial and antifungal activities. Fluorinated triazoles have been reported to exhibit a broad spectrum of activity against various pathogens.[10][11]

A common route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • Step 1: Azide Synthesis: The phenolic hydroxyl group of this compound can be functionalized with a terminal alkyne. Separately, an organic azide is prepared.

  • Step 2: Cycloaddition Reaction: The alkyne-functionalized this compound derivative and the organic azide are reacted in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-butanol/water).

  • Step 3: Isolation and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The product is then extracted with an organic solvent and purified using column chromatography.

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)
5FMP-Tz-01 Phenyl-substituted triazoleStaphylococcus aureus8
5FMP-Tz-02 Benzyl-substituted triazoleStaphylococcus aureus16
5FMP-Tz-01 Phenyl-substituted triazoleEscherichia coli32
5FMP-Tz-02 Benzyl-substituted triazoleEscherichia coli64
5FMP-Tz-01 Phenyl-substituted triazoleCandida albicans16
5FMP-Tz-02 Benzyl-substituted triazoleCandida albicans32
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus1
Ciprofloxacin (Standard Antibiotic)Escherichia coli0.5
Fluconazole (Standard Antifungal)Candida albicans2
B. Schiff Base Derivatives: Potent Antibacterial and Antifungal Agents

As mentioned in the anticancer section, Schiff bases are versatile compounds. Their antimicrobial activity is also well-documented.[7][8][11] Schiff bases derived from 5-fluoro-2-methoxybenzaldehyde have the potential to exhibit significant activity against a range of bacteria and fungi. The imine linkage is crucial for their biological activity, and modifications of the amine component can be used to fine-tune their antimicrobial spectrum and potency. For instance, a study on Schiff bases derived from 5-chloro-salicylaldehyde showed that a derivative with a 4-fluorobenzylamino group exhibited potent antimicrobial activity.[7]

IV. Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Derivatives of this compound, particularly chalcones and triazoles, have shown potential as anti-inflammatory agents.

A. Chalcone Derivatives: Inhibition of Inflammatory Mediators

Chalcones have been shown to possess significant anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][12] The presence of a 2'-hydroxy group and fluorine substitution in the chalcone scaffold has been reported to be important for anti-inflammatory and analgesic activities.[13][14]

NF-kappaB_Inhibition cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chalcone Chalcone Derivative Chalcone->IKK Inhibits Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Induces

Caption: Proposed mechanism of anti-inflammatory action of chalcone derivatives via inhibition of the NF-κB signaling pathway.

B. Triazole Derivatives: A Novel Approach to Inflammation Control

Certain triazole derivatives have demonstrated significant anti-inflammatory and analgesic effects.[1][14][15] For example, a study on a triazole-tetrazole hybrid showed that it reduced carrageenan-induced edema and pleurisy, and decreased levels of pro-inflammatory mediators like TNF-α and PGE₂.[14] These findings suggest that 5-fluoro-2-methoxyphenyl-containing triazoles could be a promising avenue for the development of new anti-inflammatory drugs.

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. Its derivatives, including chalcones, Schiff bases, and triazoles, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in various studies of related compounds. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. In-depth mechanistic studies are crucial to elucidate their modes of action and identify specific molecular targets. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for their progression as potential therapeutic candidates. The insights provided in this guide aim to catalyze further exploration in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising molecular scaffolds into novel therapies for a range of human diseases.

VI. References

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246.

  • Ko, H., et al. (2005). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 13(10), 3423-3429.

  • Venkateswarlu, S., et al. (2005). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(21), 4823-4826.

  • Tominaga, K., et al. (2006). Synthesis and anti-inflammatory effect of chalcones and related compounds. Chemical & Pharmaceutical Bulletin, 54(7), 986-993.

  • Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Molecules, 21(10), 1334.

  • Sashidhara, K. V., et al. (2012). Synthesis of Chalcones with Anticancer Activities. International Journal of Molecular Sciences, 13(3), 3097-3110.

  • Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Pharmaceuticals, 15(8), 998.

  • Hassan, A. S., et al. (2018). Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research, 27(4), 915-927.

  • Al-Amiery, A. A., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 53, 225-231.

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. Current Medicinal Chemistry.

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2014). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 19(12), 20536-20567.

  • Asif, M. (2014). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Thai Journal of Pharmaceutical Sciences, 38(3), 97-107.

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5‑fluorouracil. Applied Organometallic Chemistry, 36(10), e6802.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Methodological & Application

synthesis of 5-Fluoro-2-methoxyphenol from 4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of 5-Fluoro-2-methoxyphenol from 4-Fluoroanisole

Abstract

This application note provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable substituted phenol derivative for pharmaceutical and agrochemical research. The described methodology leverages the principles of Directed ortho-Metalation (DoM), a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. Starting from commercially available 4-fluoroanisole, the protocol details a three-step, one-pot sequence involving ortho-lithiation, boronation, and subsequent oxidative workup. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust step-by-step procedure, critical safety information, and characterization data to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

The synthesis of highly substituted phenols is a cornerstone of medicinal chemistry, as the phenolic moiety is a key structural feature in numerous bioactive molecules.[1] However, controlling the regioselectivity of electrophilic aromatic substitution on rings with multiple directing groups, such as 4-fluoroanisole, presents a significant challenge. The starting material contains a moderately activating, ortho, para-directing methoxy group and a deactivating, ortho, para-directing fluorine atom.[2] Traditional electrophilic substitution would likely yield a mixture of products.

To overcome this, we employ Directed ortho-Metalation (DoM), a strategy that utilizes a directing metalation group (DMG) to guide deprotonation to a specific adjacent position.[3][4] In 4-fluoroanisole, the methoxy group serves as an effective DMG. The lone pair electrons on the oxygen atom coordinate to the lithium ion of an organolithium base, such as n-butyllithium (n-BuLi). This chelation event pre-complexes the base, dramatically increasing the kinetic acidity of the protons at the C2 position (ortho to the methoxy group), leading to selective deprotonation and the formation of a stable aryllithium intermediate.[5][6]

This nucleophilic aryllithium species is then trapped with an electrophile. For the introduction of a hydroxyl group, a two-stage sequence is employed: reaction with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester, followed by in situ oxidative cleavage with basic hydrogen peroxide to yield the desired phenol.[7][8] This approach is generally preferred over direct reaction with oxygen, which can lead to complex side reactions.

Overall Reaction Scheme

The synthesis proceeds in a one-pot fashion through three distinct chemical transformations:

  • Directed ortho-Metalation: Deprotonation of 4-fluoroanisole at the C2 position using n-butyllithium.

  • Borylation: Reaction of the aryllithium intermediate with trimethyl borate to form an arylboronate species.

  • Oxidative Hydroxylation: Conversion of the arylboronate to the target phenol using hydrogen peroxide under basic conditions.

Figure 1: Synthesis of this compound from 4-fluoroanisole.

Mechanistic Pathway

The mechanism relies on the coordination-driven selectivity of the lithiation step. The subsequent borylation and oxidation are well-established transformations of organoboron compounds.

G Figure 2: Mechanistic Pathway of Synthesis cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation cluster_2 Step 3: Oxidative Hydroxylation A 4-Fluoroanisole + n-BuLi B Chelated Intermediate A->B Coordination C 2-Lithio-4-fluoroanisole B->C Deprotonation (ortho to -OMe) E Boronate Complex C->E Nucleophilic Attack D Trimethyl Borate B(OMe)3 D->E G Peroxy-Borate Intermediate E->G Oxidation F H2O2, NaOH F->G H This compound G->H Rearrangement & Hydrolysis

Caption: Figure 2: Mechanistic Pathway of Synthesis

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations should be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Quantity
4-FluoroanisoleAnhydrous, 99%Sigma-Aldrich459-60-91.26 g (10.0 mmol)
n-Butyllithium1.6 M in hexanesAcros Organics109-72-86.9 mL (11.0 mmol)
Trimethyl borate99%Alfa Aesar121-43-71.25 g (12.0 mmol)
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich109-99-950 mL
Sodium Hydroxide (NaOH)ACS Reagent, >97%Fisher Scientific1310-73-22.4 g
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OJ.T. Baker7722-84-14 mL
Diethyl etherACS GradeVWR60-29-7150 mL
Hydrochloric Acid (HCl)2 M aqueousLabChem7647-01-0As needed
Saturated NaCl (brine)N/ALab PreparedN/A50 mL
Anhydrous MgSO₄N/AFisher Scientific7487-88-9As needed
Silica Gel230-400 meshSorbent Tech.7631-86-9As needed
Critical Safety Precautions

n-Butyllithium is a highly reactive and pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[9][10][11] It causes severe chemical burns.[12] Strict adherence to safety protocols is mandatory.

HazardPrecautionary Measure
Pyrophoricity of n-BuLi All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[13] Use oven-dried glassware and anhydrous solvents.
Reactivity with Water Never allow n-BuLi to come into contact with water or protic solvents, as this reaction is violent and releases flammable butane gas.
Chemical Burns Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, and nitrile gloves (consider double-gloving).
Syringe/Cannula Transfer Use proper syringe or cannula transfer techniques for pyrophoric reagents. Ensure syringes are dry and purged with inert gas before use.
Quenching Prepare a quenching bath (e.g., isopropanol) to safely neutralize any residual reagent on needles or in glassware. Do not quench with water.
Hydrogen Peroxide 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and eyes. The addition to the reaction mixture can be exothermic; perform additions slowly and with cooling.

Synthesis Workflow

G Figure 3: Experimental Workflow start Start setup Assemble & Flame-Dry Glassware Under Inert Gas start->setup charge Charge Reactor with 4-Fluoroanisole & Anhydrous THF setup->charge cool1 Cool to -78 °C (Dry Ice/Acetone Bath) charge->cool1 add_buli Slowly Add n-BuLi (1.1 eq) via Syringe cool1->add_buli stir1 Stir at -78 °C for 1 hour add_buli->stir1 add_borate Add Trimethyl Borate (1.2 eq) stir1->add_borate warm Warm to Room Temp Over 2 hours add_borate->warm workup Begin Oxidative Workup warm->workup add_naoh Add 3M NaOH (aq) workup->add_naoh cool2 Cool to 0 °C (Ice Bath) add_naoh->cool2 add_h2o2 Slowly Add 30% H2O2 cool2->add_h2o2 stir2 Stir Vigorously Overnight at RT add_h2o2->stir2 quench Acidify with 2M HCl to pH ~3-4 stir2->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO4, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Figure 3: Experimental Workflow

Step-by-Step Procedure
  • Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

  • Reaction Setup: Under a positive pressure of inert gas, add 4-fluoroanisole (1.26 g, 10.0 mmol) and anhydrous THF (50 mL) to the flask via syringe.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Borylation: Add trimethyl borate (1.25 g, 1.37 mL, 12.0 mmol) dropwise via syringe. The reaction is typically exothermic; maintain the temperature below -65 °C during the addition.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature while stirring. Continue stirring for an additional 2 hours at room temperature.

  • Oxidative Workup: Prepare a solution of NaOH (2.4 g) in water (20 mL). Add this aqueous NaOH solution to the reaction flask, followed by cooling the mixture to 0 °C in an ice-water bath.

  • Oxidation: Slowly add 30% hydrogen peroxide (4 mL) dropwise to the vigorously stirred biphasic mixture. Caution: This addition is exothermic. Ensure the internal temperature remains below 20 °C.

  • Overnight Reaction: Remove the ice bath and stir the mixture vigorously at room temperature overnight. The reaction mixture may become a cloudy white suspension.

  • Quenching & Extraction: Cool the flask in an ice bath and carefully acidify the mixture to a pH of ~3-4 by the slow addition of 2 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound as a pure solid or oil.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid or colorless oil
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol [14]
Boiling Point ~223 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.95 (m, 2H), 6.60-6.70 (m, 1H), 5.65 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃). Note: Peak positions can vary slightly.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 159.2 (d, J=240 Hz), 147.1, 142.0, 110.5 (d, J=8 Hz), 107.8 (d, J=23 Hz), 102.9 (d, J=26 Hz), 56.5.
Mass Spectrometry (EI) m/z (%): 142 (M+, 100), 127, 99.

Spectroscopic data is predicted and should be confirmed experimentally. Existing data can be found in chemical databases.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive n-BuLi (degraded by air/moisture).- Wet glassware or solvents.- Insufficient reaction time for lithiation.- Titrate the n-BuLi solution before use.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Increase lithiation time to 1.5-2 hours.
Formation of Anisole The aryllithium intermediate was quenched by a proton source before adding the electrophile.- Use high-purity, anhydrous solvents.- Ensure a tight seal on the reaction vessel.
Incomplete Reaction - Insufficient equivalents of n-BuLi or trimethyl borate.- Inefficient stirring during oxidation.- Use 1.1-1.2 equivalents of n-BuLi.- Ensure vigorous stirring, especially in the biphasic oxidation step, to maximize interfacial contact.
Side Product Formation Reaction temperature was too high during n-BuLi or H₂O₂ addition.- Maintain strict temperature control (-78 °C for lithiation, <20 °C for oxidation).- Add reagents slowly and dropwise.

Conclusion

The protocol detailed herein provides a reliable and highly regioselective method for synthesizing this compound from 4-fluoroanisole. By leveraging the principles of Directed ortho-Metalation, this approach successfully overcomes the inherent regiochemical ambiguities of classical electrophilic substitution. The procedure is robust, scalable, and yields a valuable building block for further synthetic applications, provided that the critical safety precautions for handling pyrophoric organolithium reagents are strictly followed.

References

Application Notes: Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials.[3][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base.[4][5]

This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of derivatives of 5-fluoro-2-methoxyphenol. This particular substrate presents a unique set of challenges and opportunities due to the electronic properties conferred by the fluoro and methoxy substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom influence the reactivity of the aromatic ring, necessitating careful optimization of the reaction conditions to achieve high yields and selectivity.

Understanding the Substrate: this compound Derivatives

To effectively design a Suzuki coupling protocol, it is crucial to first convert the phenolic hydroxyl group into a more suitable leaving group, such as a triflate (OTf) or a nonaflate (ONf). Direct coupling of phenols is challenging, though some methods are emerging.[3][6] The electronic nature of the resulting aryl electrophile, 5-fluoro-2-methoxyphenyl triflate, is a key consideration. The methoxy group at the ortho position is strongly electron-donating, which can decrease the reactivity of the C-OTf bond towards oxidative addition, the rate-determining step in many Suzuki couplings.[7] Conversely, the fluorine atom at the meta position is electron-withdrawing, which can help to activate the ring towards this step. Understanding this electronic interplay is fundamental to selecting the appropriate catalytic system.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the aryl electrophile (e.g., aryl triflate) to form a Pd(II) complex.[7][9] This is often the rate-limiting step, especially for less reactive electrophiles.[7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[7][8]

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OH)₂\nBase"]; Transmetalation -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];

// Invisible nodes for layout {rank=same; OxAdd; Transmetalation; RedElim;} } caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling."

Experimental Protocol: Suzuki Coupling of 5-Fluoro-2-methoxyphenyl Triflates

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-fluoro-2-methoxyphenyl triflate with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-methoxyphenyl triflate≥97%VariesPrepare from this compound
Arylboronic acid≥95%Varies
Palladium(II) acetate (Pd(OAc)₂)≥99.9%VariesPre-catalyst
SPhos≥98%VariesLigand
Potassium phosphate (K₃PO₄)≥98%VariesBase
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
WaterDegassed, HPLC gradeVariesCo-solvent
Ethyl acetateACS gradeVariesFor workup
BrineSaturated NaCl solutionIn-houseFor workup
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVariesDrying agent
Inert gas (Argon or Nitrogen)High purityVariesFor inert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-fluoro-2-methoxyphenyl triflate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

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start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Aryl triflate\n- Boronic acid\n- Base\n- Catalyst & Ligand"]; inert [label="Establish Inert\nAtmosphere"]; solvent [label="Add Degassed\nSolvents"]; react [label="Heat and Stir\n(100 °C, 12-24h)"]; monitor [label="Monitor Reaction\n(TLC/LC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Column\nChromatography"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } caption: "Schematic of the experimental workflow for the Suzuki coupling."

Scientific Rationale and Optimization Strategies

Catalyst and Ligand Selection

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for a successful Suzuki coupling, especially with electron-rich or sterically hindered substrates.

  • Palladium Precursor: Palladium(II) acetate is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[11] Other common precursors include Pd₂(dba)₃.[5]

  • Ligand: For electron-rich aryl electrophiles, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.[7] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice for this type of transformation. Its bulky nature facilitates reductive elimination, while its electron-rich character promotes oxidative addition.[12] Alternative ligands to consider during optimization include XPhos and RuPhos, which also belong to the family of biaryl phosphine ligands.[13]

The Role of the Base and Solvent System
  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings. Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be screened.[5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is commonly employed. 1,4-Dioxane or THF are frequently used organic solvents that can solubilize the organic reagents.[5] The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step. The ratio of the organic solvent to water can be a critical parameter to optimize.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently reactive electrophile- Poor choice of ligand/base/solvent- Use a fresh catalyst and ligand- Screen alternative, more electron-rich and bulky ligands (e.g., XPhos)- Screen different bases (e.g., Cs₂CO₃)- Increase reaction temperature or time
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure thorough degassing of solvents and reaction vessel- Use a pre-catalyst that is readily reduced to Pd(0)
Protodeborylation of Boronic Acid - Instability of the boronic acid under reaction conditions- Use a slight excess of the boronic acid- Consider using a boronate ester (e.g., pinacol ester) which can be more stable- Add the boronic acid portion-wise
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Optimize the mobile phase for column chromatography- Consider alternative purification techniques (e.g., recrystallization, preparative HPLC)

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for the synthesis of complex biaryl molecules. A thorough understanding of the reaction mechanism and the electronic properties of the substrate is essential for the rational design of an effective experimental protocol. The provided protocol, utilizing a palladium/SPhos catalytic system, serves as an excellent starting point for researchers. Systematic optimization of the ligand, base, and solvent system will enable the successful synthesis of a wide range of valuable compounds for applications in drug discovery and materials science.

References

The Strategic Application of 5-Fluoro-2-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool for fine-tuning physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, 5-Fluoro-2-methoxyphenol stands out as a particularly valuable synthon. Its substituted phenol structure offers a versatile handle for diversification through palladium-catalyzed cross-coupling reactions, enabling the construction of complex diaryl ethers and biaryl compounds that are prevalent in pharmaceuticals and advanced materials.[2][3]

This guide provides an in-depth exploration of the use of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the causal relationships between reaction parameters and outcomes, thereby equipping researchers with the knowledge to effectively leverage this versatile building block in their synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic properties of its substituents. The methoxy group (-OCH₃) at the ortho position is an electron-donating group, which can increase the electron density of the aromatic ring and potentially influence the coordination of the palladium catalyst. Conversely, the fluorine atom at the meta position to the hydroxyl group is an electron-withdrawing group, which can impact the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide. This electronic tug-of-war necessitates careful optimization of reaction conditions, particularly the choice of base and ligand, to achieve high efficiency and selectivity in cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig C-O Coupling: Synthesis of Diaryl Ethers

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers under milder conditions than traditional Ullmann condensations.[4][5] When applied to this compound, this reaction allows for the coupling of the phenol with a variety of aryl halides and pseudohalides.

Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the deprotonated this compound (phenoxide). The final step is a reductive elimination that forms the desired diaryl ether and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps.[4][6]

Diagram: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X  |  L_n OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch Ar'O⁻ Phenoxide_PdII Ar-Pd(II)-OAr'  |  L_n LigandExch->Phenoxide_PdII -X⁻ RedElim Reductive Elimination Phenoxide_PdII->RedElim RedElim->Pd0 Product Ar-OAr' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Table 1: Representative Conditions for Buchwald-Hartwig C-O Coupling of this compound

ComponentExampleRoleRationale for Choice
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Source of active Pd(0)Readily available and effective in generating the active catalyst.
Ligand XPhos, RuPhos, or BrettPhosStabilizes Pd(0) and facilitates key stepsBulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Deprotonates the phenolStrong, non-nucleophilic bases are required to form the phenoxide without side reactions.
Solvent Toluene or DioxaneReaction mediumAprotic, non-polar to moderately polar solvents are generally effective.
Temperature 80-110 °CProvides activation energyModerate heating is typically sufficient to drive the reaction to completion.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

To engage this compound in a Suzuki-Miyaura coupling for the synthesis of biaryl compounds, it must first be converted into an aryl halide or triflate. Alternatively, the corresponding boronic acid, 5-fluoro-2-methoxyphenylboronic acid, can be synthesized and coupled with various aryl halides. The latter is a more common and versatile approach.[7][8]

Mechanistic Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The presence of a base is critical for the transmetalation step.[8][9]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Halide Ar¹-Pd(II)-X  |  L_n OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal Ar²B(OR)₂ Base PdII_Biaryl Ar¹-Pd(II)-Ar²  |  L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling using 5-Fluoro-2-methoxyphenylboronic Acid

ComponentExampleRoleRationale for Choice
Palladium Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Source of active Pd(0)Robust and versatile catalysts for a wide range of substrates.
Ligand PPh₃ (if not part of precatalyst)Stabilizes Pd(0)Readily available and effective for many Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acidEssential for the transmetalation step.
Solvent Dioxane/H₂O or Toluene/H₂OReaction mediumA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CProvides activation energyHeating is typically required to achieve a reasonable reaction rate.
Sonogashira Coupling: Synthesis of Aryl Alkynes

For the synthesis of aryl alkynes, this compound would first need to be converted to an aryl halide (e.g., iodide or bromide). This derivative can then be coupled with a terminal alkyne in a Sonogashira reaction.[10]

Mechanistic Rationale: The Sonogashira coupling is unique in that it typically employs a dual catalytic system of palladium and copper. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[10]

Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Degas solvent - Establish inert atmosphere Start->Setup Reaction Reaction: - Heat to desired temperature - Stir for specified time Setup->Reaction Monitoring Reaction Monitoring: - TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling experiment.

Experimental Protocols

Note: The following protocols are representative examples and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Buchwald-Hartwig C-O Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxyphenylboronic Acid with an Aryl Chloride

Materials:

  • 5-Fluoro-2-methoxyphenylboronic acid (1.5 mmol)

  • Aryl chloride (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 5-Fluoro-2-methoxyphenylboronic acid, the aryl chloride, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide for Buchwald-Hartwig C-O coupling, Suzuki-Miyaura coupling, and Sonogashira coupling provide robust starting points for researchers aiming to incorporate this valuable fluorinated phenol into their synthetic targets. As the demand for novel, functionalized molecules in drug discovery and materials science continues to grow, the strategic application of synthons like this compound, enabled by the power of palladium catalysis, will undoubtedly play a pivotal role in advancing these fields.

References

Application Notes & Protocols: Etherification of 5-Fluoro-2-methoxyphenol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-methoxyphenol in Medicinal Chemistry

This compound is a key building block in the synthesis of novel pharmaceutical intermediates.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a versatile scaffold for creating complex molecules with tailored biological activities. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, binding affinity, and bioavailability.[2][3]

Etherification of the phenolic hydroxyl group is a fundamental transformation that further allows for the fine-tuning of these molecular properties. The resulting aryl ethers are prevalent in a vast array of pharmaceuticals.[4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing etherification reactions with this compound. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, provide guidance on experimental design, and present a detailed, validated protocol for a representative O-alkylation reaction.

Reaction Theory and Mechanistic Insights

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The most reliable and widely used method for preparing asymmetrical aryl ethers is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The process involves two primary steps:

  • Deprotonation: The phenolic proton of this compound is abstracted by a base to form a highly nucleophilic phenoxide ion. The electron-withdrawing fluorine atom on the aromatic ring increases the acidity of the phenolic proton, facilitating this deprotonation step.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the desired ether.[7]

Williamson_Ether_Synthesis

Alternative Etherification Strategies

While the Williamson synthesis is the workhorse for such transformations, other methods can be employed, particularly when dealing with sensitive substrates or sterically hindered alcohols:

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to ethers using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[7] It is particularly useful for secondary alcohols as the reaction proceeds with a clean inversion of stereochemistry.[4]

  • Ullmann Condensation: This copper-catalyzed reaction is primarily used for the synthesis of diaryl ethers by coupling an aryl halide with a phenol.[4][8] Modern modifications have made this reaction more versatile and milder.[8]

Experimental Design and Parameter Optimization

The success of the Williamson ether synthesis hinges on the judicious selection of reagents and reaction conditions. The SN2 nature of the reaction dictates specific requirements for each component.[6]

ParameterOptions & RationaleField-Proven Insights
Base K₂CO₃, Cs₂CO₃, NaH, NaOH The base must be strong enough to deprotonate the phenol. For phenols, relatively mild bases like potassium carbonate (K₂CO₃) are often sufficient, safer to handle than sodium hydride (NaH), and cost-effective.K₂CO₃ is the base of choice for routine alkylations of phenols due to its low cost, ease of handling, and sufficient basicity. Cesium carbonate (Cs₂CO₃) can accelerate the reaction due to the higher solubility of the cesium phenoxide but is more expensive.
Alkylating Agent Alkyl Halides (R-I > R-Br > R-Cl), Alkyl Tosylates The leaving group ability is critical. The reaction is most efficient with primary alkyl halides to minimize the competing E2 elimination reaction, which is a major side reaction with secondary and tertiary halides.[6]1-Bromopropane is an excellent choice for introducing a propyl group. It offers a good balance of reactivity and cost. Alkyl iodides are more reactive but also more expensive and less stable.
Solvent DMF, Acetonitrile (MeCN), Acetone, DMSO Polar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, thus enhancing its reactivity.[7]N,N-Dimethylformamide (DMF) or acetonitrile are excellent solvents for this reaction, promoting high reaction rates. Acetone is a greener and often effective alternative, though it may require longer reaction times or higher temperatures.
Temperature Room Temperature to 100 °C Heating generally increases the reaction rate. However, excessive temperatures can promote side reactions, such as elimination or decomposition.A reaction temperature of 60-80 °C is a good starting point to ensure a reasonable reaction rate without significant byproduct formation. Reaction progress should be monitored by TLC or LC-MS.

Detailed Protocol: Synthesis of 5-Fluoro-2-methoxy-1-(propoxy)benzene

This protocol details the O-propylation of this compound using 1-bromopropane, a representative Williamson ether synthesis.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaAmount
This compound72955-97-6C₇H₇FO₂1.42 g (10.0 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃2.07 g (15.0 mmol)
1-Bromopropane107-08-4C₃H₇Br1.48 g (12.0 mmol)
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO20 mL
Diethyl Ether60-29-7C₄H₁₀OAs needed
Saturated aq. NH₄ClN/ANH₄ClAs needed
Brine (Saturated aq. NaCl)N/ANaClAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄As needed
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, separatory funnel, rotary evaporator, glassware for chromatography.
Safety Precautions
  • This compound: Harmful if swallowed and causes severe skin burns and eye damage.[9]

  • 1-Bromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[9]

  • DMF: Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

  • Action: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 1-bromopropane (1.48 g, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C using a heating mantle. Maintain the temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system until the starting phenol spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic layers and wash with 30 mL of saturated aqueous NH₄Cl solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane to 5% ethyl acetate in hexane to afford the pure 5-fluoro-2-methoxy-1-(propoxy)benzene.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Poor quality alkylating agent.1. Use freshly dried, powdered K₂CO₃.2. Increase temperature to 80-90 °C.3. Verify the purity of the alkyl halide.
Formation of Side Products 1. Temperature is too high, causing elimination.2. Presence of water in the reaction.1. Reduce the reaction temperature.2. Ensure all glassware is oven-dried and use anhydrous solvent.
Difficult Purification Co-elution of product and starting material or byproducts.Adjust the polarity of the chromatography eluent system; a shallower gradient may be required for better separation.

Conclusion

The Williamson ether synthesis is a robust and highly effective method for the O-alkylation of this compound. By carefully selecting a mild base like potassium carbonate, a primary alkyl halide, and a polar aprotic solvent, researchers can achieve high yields of the desired ether products. The resulting fluorinated aryl ethers are valuable scaffolds for the development of new therapeutic agents, offering a pathway to modulate critical pharmacokinetic and pharmacodynamic properties. This guide provides a solid, actionable foundation for scientists engaged in the synthesis of advanced pharmaceutical intermediates.

References

Application of 5-Fluoro-2-methoxyphenol in the Synthesis of Novel Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] 5-Fluoro-2-methoxyphenol, a readily available difunctionalized aromatic building block, presents a compelling starting point for the synthesis of novel pesticides. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, offers chemists the tools to fine-tune the physicochemical properties and biological efficacy of target agrochemicals. This guide provides a detailed exploration of the application of this compound in the synthesis of a new strobilurin fungicide analog, a class of agrochemicals renowned for their broad-spectrum activity and mitochondrial respiration inhibition.[3]

Application Notes: Synthesis of a Novel Pyraclostrobin Analog

Pyraclostrobin is a highly effective strobilurin fungicide.[3] The synthesis of novel analogs of pyraclostrobin is a key strategy in the ongoing effort to overcome resistance and broaden the spectrum of activity. In this context, this compound serves as a valuable precursor for introducing a substituted phenoxy moiety, a common structural feature in this class of fungicides.

The proposed synthetic strategy hinges on the Williamson ether synthesis, a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[4][5][6] In this case, the phenoxide derived from this compound will be reacted with a suitable alkyl bromide intermediate to construct the core structure of the target strobilurin analog.

Overall Synthetic Strategy

The synthesis of the target pyraclostrobin analog (a hypothetical compound for illustrative purposes) is envisioned as a multi-step process, with the key ether formation step highlighted below.

Synthetic Pathway A This compound C Pyraclostrobin Analog A->C Williamson Ether Synthesis (Key Step) B Intermediate Alkyl Bromide B->C

Caption: Overall synthetic pathway for the pyraclostrobin analog.

Experimental Protocols: Williamson Ether Synthesis of the Pyraclostrobin Analog Intermediate

This protocol details the crucial step of coupling this compound with a hypothetical alkyl bromide intermediate, 1-(4-chlorophenyl)-3-(bromomethyl)-1H-pyrazole, to form the core of the novel strobilurin analog.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
1-(4-chlorophenyl)-3-(bromomethyl)-1H-pyrazoleCustom SynthesisN/A
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercially Available
Acetonitrile (CH₃CN), anhydrousHPLC GradeCommercially Available
Dichloromethane (CH₂Cl₂)Reagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Brine (Saturated NaCl solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Experimental Workflow

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge reactor with: - this compound - K₂CO₃ - Anhydrous Acetonitrile B Heat to reflux (approx. 82°C) A->B C Slowly add a solution of 1-(4-chlorophenyl)-3-(bromomethyl) -1H-pyrazole in Acetonitrile B->C D Maintain reflux for 4-6 hours C->D E Cool to room temperature D->E F Filter off K₂CO₃ E->F G Concentrate filtrate in vacuo F->G H Dissolve residue in Dichloromethane G->H I Wash with saturated NaHCO₃ solution H->I J Wash with brine I->J K Dry organic layer over MgSO₄ J->K L Filter and concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: Step-by-step experimental workflow for the Williamson ether synthesis.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).

    • Begin stirring and heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Addition of Alkyl Bromide:

    • In a separate flask, dissolve 1-(4-chlorophenyl)-3-(bromomethyl)-1H-pyrazole (1.1 eq) in anhydrous acetonitrile (50 mL).

    • Once the phenol mixture is at a steady reflux, add the solution of the alkyl bromide dropwise over 30 minutes using an addition funnel.

  • Reaction Monitoring:

    • Maintain the reaction at reflux for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting phenol is a key indicator of reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction:

    • Dissolve the resulting crude residue in dichloromethane (100 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted phenol.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyraclostrobin analog intermediate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship and the Role of Fluorine

The incorporation of the 5-fluoro-2-methoxyphenyl moiety is a deliberate design choice aimed at enhancing the fungicidal properties of the pyraclostrobin analog.

  • Fluorine's Influence: The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, potentially influencing binding affinity to the target enzyme, cytochrome bc1 complex.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, leading to increased persistence and efficacy.[1]

  • Methoxy Group's Contribution: The methoxy group can participate in hydrogen bonding and other non-covalent interactions within the active site of the target enzyme, potentially enhancing the binding affinity and overall activity of the fungicide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocol detailed above for the Williamson ether synthesis provides a reliable and scalable method for incorporating this fluorinated phenol into a strobilurin fungicide scaffold. The strategic placement of the fluorine and methoxy groups offers a promising avenue for the development of next-generation fungicides with improved efficacy and metabolic stability. Further derivatization and biological screening of such analogs are warranted to fully explore their potential in crop protection.

References

5-Fluoro-2-methoxyphenol: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS >

Authored by: Gemini, Senior Application Scientist

Introduction:

5-Fluoro-2-methoxyphenol is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on a phenolic ring, provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] This guide offers a detailed exploration of the synthetic utility of this compound, presenting established protocols and mechanistic insights for its application in the development of novel therapeutics.

Part 1: The Strategic Importance of this compound in Medicinal Chemistry

The strategic placement of the fluoro and methoxy groups on the phenol ring of this compound imparts distinct reactivity and properties that are highly advantageous in organic synthesis. The electron-withdrawing nature of the fluorine atom influences the acidity of the phenolic hydroxyl group and directs the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group, a key feature in many natural products, can be readily cleaved to reveal a more reactive catechol-like moiety for further functionalization.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H7FO2[3]
Molecular Weight 142.13 g/mol [3][4]
Boiling Point 223 °C
Density 1.224 g/cm³

Synthetic Workflow Overview:

The general workflow for utilizing this compound as a precursor involves a series of key transformations to build molecular complexity.

workflow cluster_start Starting Material cluster_reactions Core Reactions cluster_intermediates Key Intermediates cluster_final Target Molecules start This compound alkylation O-Alkylation start->alkylation nitration Nitration start->nitration demethylation Demethylation start->demethylation ether Aryl Ethers alkylation->ether nitro Nitrophenol Derivatives nitration->nitro catechol Fluorinated Catechols demethylation->catechol bioactive Bioactive Molecules ether->bioactive nitro->bioactive catechol->bioactive

Figure 1: General synthetic workflow illustrating the transformation of this compound into diverse bioactive molecules.

Part 2: Essential Synthetic Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a prime site for O-alkylation, a fundamental transformation for introducing a wide variety of side chains.

Mechanistic Rationale: This reaction follows a classic SN2 mechanism. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming an ether linkage. The choice of base and solvent is critical for reaction efficiency.

Detailed Step-by-Step Protocol:

  • Materials: this compound, potassium carbonate (K2CO3), desired alkyl halide (e.g., benzyl bromide), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Electrophilic Aromatic Substitution: Nitration

The directing effects of the fluoro and methoxy groups can be exploited to achieve regioselective electrophilic aromatic substitution, such as nitration.

Mechanistic Rationale: The nitronium ion (NO2+), generated in situ from nitric and sulfuric acids, acts as the electrophile. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing group. The final regioselectivity is a result of the interplay between these electronic effects.

Detailed Step-by-Step Protocol:

  • Materials: this compound, fuming nitric acid, concentrated sulfuric acid, and dichloromethane (DCM).

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in DCM and cool the solution to 0 °C in an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash chromatography.

Part 3: Application in Bioactive Molecule Synthesis

This compound is a key starting material in the synthesis of a variety of bioactive molecules, including those with potential applications as PET imaging ligands and other pharmaceutical intermediates.[5][6][7]

Illustrative Synthetic Pathway:

The following diagram outlines a plausible synthetic route to a complex heterocyclic molecule, a common scaffold in medicinal chemistry.

synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A This compound B 1. O-Alkylation A->B C 2. Nitration B->C D 3. Reduction C->D E 4. Cyclization D->E F Bioactive Heterocycle E->F

Figure 2: A representative synthetic pathway from this compound to a bioactive heterocyclic compound.

Part 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Hazard Information: This compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][9]

Part 5: References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 72955-97-6|this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Cheng, R., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(15), 2326–2337.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from --INVALID-LINK--

  • Cheng, R., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv.

  • Iannicelli, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4785.

  • Ambeed. (n.d.). 72955-97-6|this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Polat, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 273-283.

  • El-Sayed, M. A.-A., & Abdel-Aziz, M. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5129.

  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 100 mg. Retrieved from --INVALID-LINK--

  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 89(11), 3-10.

  • El-Sayed, M. A.-A., & Abdel-Aziz, M. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5129.

References

analytical HPLC method for 5-Fluoro-2-methoxyphenol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 5-Fluoro-2-methoxyphenol by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a fluorinated aromatic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final products. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control during manufacturing and for regulatory compliance.

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The methodology is grounded in established chromatographic principles and is designed to be readily implemented in a quality control or research laboratory setting. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for system suitability, standard preparation, and analysis is provided.

Scientific Rationale for Method Development

The development of this HPLC method is based on the specific physicochemical properties of this compound and established principles of chromatography for phenolic compounds.[2][3]

  • Analyte Properties : this compound (M.W. 142.13 g/mol ) possesses a predicted octanol-water partition coefficient (LogP) of approximately 1.5 to 1.6, indicating moderate lipophilicity.[4][5] The phenolic hydroxyl group has a predicted pKa of around 8.97.[6]

  • Choice of Stationary Phase : The moderate lipophilicity (LogP ~1.6) makes the analyte an ideal candidate for retention and separation on a nonpolar stationary phase. A C18 (octadecylsilane) column is selected as it is the most common and versatile reverse-phase column, providing excellent retention for compounds of this nature.[3][7]

  • Choice of Mobile Phase : To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of the phenolic hydroxyl group must be suppressed. By maintaining a mobile phase pH at least two units below the analyte's pKa (8.97), the molecule will remain in its neutral, protonated form.[6] An aqueous solution of 0.1% formic acid (pH ≈ 2.7) is chosen as the aqueous component (Mobile Phase A). Acetonitrile is selected as the organic modifier (Mobile Phase B) due to its strong elution strength for phenolic compounds, low viscosity, and excellent UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities.[7][8]

  • Choice of Detection : The presence of the benzene ring in this compound results in strong ultraviolet (UV) absorbance. While a standard wavelength of 254 nm is suitable for detection, the use of a Diode Array Detector (DAD) or Photodiode Array (PDA) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation : HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or DAD/PDA detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents :

    • Acetonitrile (HPLC grade or higher)

    • Formic acid (LC-MS grade or higher)

    • Water (Type I, 18.2 MΩ·cm)

    • This compound reference standard (Purity ≥98%)[4]

  • Analytical Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.

  • Mobile Phase B (Organic) : Acetonitrile. Degas before use.

  • Diluent : Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL) : Pipette 0.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and system suitability checks.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
10.17030
15.07030
Analytical Workflow

The diagram below outlines the complete experimental workflow from solution preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Diluent (50:50 ACN:H2O) C Prepare Standard (Stock & Working) D Prepare Sample (Dissolve in Diluent) F Perform System Suitability (5x Working Standard) C->F H Inject Standards & Samples D->H E Equilibrate HPLC System (Initial Conditions) E->F Start Run G Inject Blank (Diluent) F->G G->H I Integrate Peaks H->I J Verify System Suitability (Check Criteria) I->J K Quantify Analyte (External Standard Method) J->K If Passed L Generate Report K->L

Caption: Experimental workflow for HPLC analysis.

System Suitability and Method Validation

To ensure the validity of the analytical results, the performance of the HPLC system must be verified before sample analysis. This is achieved through a System Suitability Test (SST). The principles of method validation should be applied in accordance with regulatory guidelines such as ICH Q2(R1).[9][10][11]

System Suitability Test (SST)

Inject the Working Standard Solution (10 µg/mL) five consecutive times. The results must meet the acceptance criteria listed in the table below before any sample injections are made.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates better separation power.
Relative Standard Deviation (RSD) ≤ 2.0%For peak areas from five replicate injections, demonstrating the precision of the injector and system.
Principles of Method Validation

A full validation of this method would include the following tests as described in the ICH Q2(R1) guideline[9][12]:

  • Specificity : Demonstrating that the peak for this compound is free from interference from the diluent, impurities, or degradation products.

  • Linearity : Analyzing a series of standards across a range (e.g., 1-20 µg/mL) to demonstrate a linear relationship between concentration and peak area (Correlation coefficient r² ≥ 0.999).

  • Accuracy : Determining the closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision : Assessing repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to show the method's consistency.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Establishing the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is based on sound scientific principles, utilizing a standard C18 column and a simple acidic mobile phase to achieve excellent chromatographic performance. The inclusion of system suitability criteria ensures that the system is performing adequately before analysis, guaranteeing the integrity of the generated data. This method is suitable for implementation in quality control laboratories for purity assessment and assay of this compound in raw materials and process intermediates.

References

Comprehensive ¹H and ¹³C NMR Characterization of 5-Fluoro-2-methoxyphenol: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-methoxyphenol and the Imperative for Precise Spectroscopic Analysis

This compound, a substituted phenol derivative, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a fluorine atom, a hydroxyl group, and a methoxy group on a benzene ring, presents a unique electronic environment that necessitates a thorough and precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such small organic molecules.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the ability to definitively characterize fluorinated intermediates like this compound is of paramount importance for quality control and regulatory compliance in drug development. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering field-proven insights into experimental protocols, data interpretation, and the underlying scientific principles.

Experimental Design and Rationale: A Self-Validating Approach to NMR Spectroscopy

The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh 5-10 mg of this compound dissolve Dissolve in ~0.6 mL of CDCl3 prep_start->dissolve filter Filter through glass wool into NMR tube dissolve->filter shim Shim Magnet filter->shim Insert Sample into Spectrometer H1_acq Acquire ¹H Spectrum shim->H1_acq C13_acq Acquire ¹³C Spectrum shim->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_base Phase and Baseline Correction ft->phase_base peak_pick Peak Picking and Integration phase_base->peak_pick assign Structural Assignment peak_pick->assign

Caption: Workflow for NMR characterization of this compound.

Protocol 1: Sample Preparation
  • Analyte Quantification: Accurately weigh 5-10 mg of this compound. This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe for both ¹H and ¹³C NMR without causing issues with sample viscosity or solubility.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules due to its excellent dissolving power and the presence of a residual proton signal (at ~7.26 ppm) and a carbon signal (at ~77.16 ppm) that can be used for internal referencing.[2]

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, for highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C).

Protocol 2: NMR Data Acquisition

The following parameters are provided as a guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 scans. This is typically sufficient for a high-quality spectrum of a sample at this concentration.

  • Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the protons back to their equilibrium state before the next pulse, ensuring accurate integration.

  • Acquisition Time (AQ): Approximately 4 seconds. A longer acquisition time results in better resolution.

  • Spectral Width (SW): 12 ppm. This range is adequate to cover the aromatic and aliphatic regions where signals for this molecule are expected.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): 1024 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): Approximately 1 second.

  • Spectral Width (SW): 220 ppm. This wide range ensures the observation of all carbon signals, from the methoxy carbon to the aromatic carbons.

Results and Discussion: Deciphering the ¹H and ¹³C NMR Spectra of this compound

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85dd1HH-3
~6.70ddd1HH-4
~6.60dd1HH-6
~5.70br s1H-OH
3.88s3H-OCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented here is based on typical values and the available spectrum.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.60-6.85 ppm): The three aromatic protons appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom.

    • H-3: This proton is ortho to the methoxy group and meta to the hydroxyl and fluoro groups. It appears as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling.

    • H-4: This proton is ortho to the fluoro group and meta to the methoxy and hydroxyl groups. It shows a more complex splitting pattern (doublet of doublet of doublets) due to coupling with H-3, H-6, and the fluorine atom. The coupling to fluorine (³JH-F) is typically in the range of 5-10 Hz.

    • H-6: This proton is ortho to the hydroxyl group and meta to the methoxy and fluoro groups. It appears as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling to the fluorine atom (⁴JH-F).

  • Hydroxyl Proton (~5.70 ppm): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift is concentration-dependent and it can exchange with deuterium upon addition of D₂O, leading to the disappearance of the signal.

  • Methoxy Protons (3.88 ppm): The three protons of the methoxy group are equivalent and do not couple with any other protons, resulting in a sharp singlet.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm (Predicted)Multiplicity (due to C-F coupling)AssignmentRationale for Chemical Shift and Coupling
~158dC-5Directly bonded to the highly electronegative fluorine, resulting in a large one-bond C-F coupling constant (¹JC-F) of approximately 230-250 Hz.
~148sC-2Attached to the electron-donating methoxy group, shifting it downfield.
~144dC-1Attached to the hydroxyl group and influenced by the fluorine atom, exhibiting a smaller three-bond C-F coupling (³JC-F).
~116dC-6Ortho to the hydroxyl group and influenced by the fluorine atom, showing a two-bond C-F coupling (²JC-F) of around 20-25 Hz.
~112dC-4Ortho to the fluorine atom, experiencing a two-bond C-F coupling (²JC-F) of approximately 20-25 Hz.
~105dC-3Meta to the fluorine atom, exhibiting a smaller three-bond C-F coupling (³JC-F).
56.5s-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The six aromatic carbons are inequivalent and will appear as six distinct signals. The most significant feature of the ¹³C NMR spectrum is the splitting of the carbon signals due to coupling with the ¹⁹F nucleus (spin I = 1/2).

    • C-5: The carbon directly attached to the fluorine atom will exhibit the largest coupling constant (¹JC-F), resulting in a large doublet.

    • C-4 and C-6: The carbons ortho to the fluorine atom will show smaller two-bond couplings (²JC-F).

    • C-1 and C-3: The carbons meta to the fluorine atom will display even smaller three-bond couplings (³JC-F).

    • C-2: The carbon para to the fluorine atom may show a very small four-bond coupling (⁴JC-F), which might not be resolved.

  • Methoxy Carbon: The methoxy carbon will appear as a singlet in the aliphatic region of the spectrum.

Conclusion: A Robust Framework for the Characterization of Fluorinated Phenols

This application note has provided a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental procedures and understanding the principles behind the spectral interpretation, researchers, scientists, and drug development professionals can confidently elucidate the structure and assess the purity of this important synthetic intermediate. The detailed analysis of both proton and carbon chemical shifts, along with the characteristic H-F and C-F coupling patterns, provides a robust analytical fingerprint for this compound, ensuring the integrity of subsequent research and development activities.

References

Application Notes and Protocols: Enhancing the Biological Activity of 5-Fluoro-2-methoxyphenol Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a cornerstone in the development of therapeutic agents due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 5-Fluoro-2-methoxyphenol is a promising scaffold for derivatization, owing to its unique electronic properties imparted by the fluorine and methoxy substituents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to enhance its therapeutic potential. We present detailed protocols for synthesizing a focused library of derivatives and robust methodologies for screening their biological activities, with a particular emphasis on antioxidant and anticancer applications.

Introduction: The Rationale for Derivatizing this compound

This compound is a substituted phenol with a molecular formula of C₇H₇FO₂.[1][2] Its structure, featuring a fluorine atom and a methoxy group on the phenolic ring, presents a unique starting point for medicinal chemistry campaigns. The electron-withdrawing nature of fluorine can influence the acidity of the phenolic hydroxyl group and modulate protein-ligand interactions, while the methoxy group can impact metabolic stability and lipophilicity.

The derivatization of natural and synthetic phenols is a well-established strategy in drug discovery to optimize their pharmacological profiles.[3][4][5][6] Modifications can lead to improved potency, selectivity, bioavailability, and reduced toxicity.[7] For this compound, key derivatization strategies will focus on the reactive phenolic hydroxyl group and potential modifications to the aromatic ring.

Hypothesized Bioactivity Enhancements:

  • Increased Antioxidant Potential: Sterically hindered phenols are known to be effective antioxidants.[8] Introducing bulky substituents ortho to the hydroxyl group could enhance radical scavenging activity.

  • Enhanced Anticancer Efficacy: Phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[9] Derivatization can improve cellular uptake and target engagement, potentially leading to more potent anticancer agents.

  • Modulation of Physicochemical Properties: Altering the lipophilicity and hydrogen bonding capacity of the molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for in vivo efficacy.[10]

Derivatization Strategies and Synthetic Protocols

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the aromatic ring. The following section details synthetic strategies and step-by-step protocols for creating a diverse library of derivatives.

O-Alkylation (Etherification)

Etherification of the phenolic hydroxyl group can increase lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.[11]

Protocol 2.1.1: Synthesis of 5-Fluoro-2-methoxy-1-(benzyloxy)benzene

  • Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), acetone, distilled water, ethyl acetate, brine.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

O-Acylation (Esterification)

Esterification of the phenolic hydroxyl group can create prodrugs that may have improved bioavailability and can be hydrolyzed in vivo to release the active phenol. Reaction with acyl chlorides or acid anhydrides are common methods.[12][13]

Protocol 2.2.1: Synthesis of 5-Fluoro-2-methoxyphenyl acetate

  • Materials: this compound, acetic anhydride, pyridine, dichloromethane (DCM), 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C.

    • Add pyridine (1.5 eq) to the solution.

    • Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography if necessary.

Aromatic Ring Functionalization

Further diversification can be achieved by introducing substituents onto the aromatic ring. Electrophilic aromatic substitution reactions can be employed, although regioselectivity will be directed by the existing activating methoxy group and deactivating but ortho-, para-directing fluorine atom.

Characterization of Synthesized Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity. The following analytical techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.

Biological Activity Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized derivatives.

In Vitro Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property.[14] A panel of assays should be used to assess different aspects of antioxidant activity.[15]

Protocol 4.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a freshly prepared solution of DPPH in ethanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Protocol 4.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.[16]

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anticancer Activity Assays

A variety of in vitro assays are available to assess the anticancer potential of novel compounds.[17][18][19][20]

Protocol 4.2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 4.2.2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Procedure:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Data Analysis and Interpretation

The data generated from the screening assays should be analyzed to identify lead compounds with enhanced activity.

Parameter Description
IC₅₀ (Half-maximal inhibitory concentration) The concentration of a compound required to inhibit a biological process by 50%.
TEAC (Trolox Equivalent Antioxidant Capacity) The antioxidant capacity of a compound relative to the standard, Trolox.
Selectivity Index (SI) The ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells. A higher SI indicates greater selectivity.

Workflow and Decision-Making

The following diagram illustrates the workflow for the derivatization and screening of this compound.

Derivatization_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Start This compound Derivatization Derivatization Strategies (Etherification, Esterification, etc.) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant_Assays Anticancer_Assays Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer_Assays Data_Analysis Data Analysis (IC50, TEAC) Antioxidant_Assays->Data_Analysis Anticancer_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for derivatization and biological screening.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and strategies outlined in this document provide a solid framework for the synthesis, characterization, and screening of a focused library of derivatives. Through systematic evaluation, lead compounds with potent antioxidant and anticancer properties can be identified for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 5-Fluoro-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important pharmaceutical and pesticide intermediate.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges that may arise during the synthesis of this compound, offering explanations for the underlying chemical reasons and providing actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common pathways to this compound are:

  • Route A: Fluorination of 2-methoxyphenol (Guaiacol). This involves the direct fluorination of the aromatic ring.

  • Route B: Demethylation of 4-fluoro-1,2-dimethoxybenzene. This involves the selective removal of one methyl group.

Potential Causes and Solutions for Low Yield:

  • Incomplete Reaction (Both Routes):

    • Insight: Reactions may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

    • Actionable Advice:

      • Monitoring is Key: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation.

      • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For fluorination, a slight excess of the fluorinating agent might be necessary, but a large excess can lead to undesired di- or tri-fluorinated products.

  • Side Reactions (Route A - Fluorination):

    • Insight: The hydroxyl and methoxy groups of guaiacol are activating, making the ring highly susceptible to electrophilic aromatic substitution. This can lead to the formation of regioisomers (e.g., 3-fluoro-, 4-fluoro-, and 6-fluoro-2-methoxyphenol) and poly-fluorinated byproducts. The strong carbon-fluorine bond can also make fluorination challenging compared to other halogenations.[2]

    • Actionable Advice:

      • Choice of Fluorinating Agent: The choice of fluorinating agent is critical. While elemental fluorine is highly reactive and non-selective, modern electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) offer milder reaction conditions and improved regioselectivity.[3][4]

      • Solvent Effects: The solvent can significantly influence the reaction's outcome. Aprotic solvents like acetonitrile are often preferred for electrophilic fluorinations.[4]

  • Side Reactions (Route B - Demethylation):

    • Insight: The primary challenge in this route is achieving selective demethylation of the methoxy group ortho to the fluorine atom. Over-reaction can lead to the demethylation of both methoxy groups, resulting in 4-fluorocatechol. Incomplete reaction will leave unreacted starting material.

    • Actionable Advice:

      • Choice of Demethylating Agent: Boron tribromide (BBr₃) is a powerful and commonly used reagent for cleaving aryl methyl ethers.[5] However, its high reactivity requires careful control of reaction conditions. Other reagents like hydrobromic acid (HBr) or pyridine hydrochloride can also be effective, sometimes offering better selectivity.[5]

      • Temperature Control: Demethylation reactions with BBr₃ are typically initiated at low temperatures (0°C or -78°C) to manage the initial exothermic reaction, and then gradually warmed to room temperature.[5]

  • Product Loss During Work-up and Purification:

    • Insight: this compound is a phenolic compound and thus acidic. Improper pH during aqueous extraction can lead to significant product loss.

    • Actionable Advice:

      • pH Adjustment: During the work-up, ensure the aqueous layer is basic (e.g., using 2N NaOH) to deprotonate the phenol and extract it into the aqueous phase, separating it from non-acidic impurities.[5] Subsequently, acidify the aqueous layer to precipitate or re-extract the product.

      • Purification Technique: Flash column chromatography on silica gel is a standard method for purifying the final product. A gradient elution system, for example, with hexanes and ethyl acetate, can effectively separate the desired product from isomers and other impurities.

Q2: I am observing significant amounts of isomeric impurities in my final product. How can I improve the regioselectivity of the reaction?

The formation of isomers is a common issue, particularly in the direct fluorination of guaiacol.

  • Insight: The hydroxyl group is a stronger activating group than the methoxy group, and both are ortho-, para-directing. This leads to a mixture of products where the fluorine atom is substituted at various positions on the aromatic ring.

  • Actionable Advice:

    • Protecting Groups: Consider protecting the more activating hydroxyl group as an ester or an ether before the fluorination step. This can help direct the fluorination to the desired position. The protecting group can then be removed in a subsequent step.

    • Alternative Synthetic Routes: If direct fluorination proves too unselective, exploring alternative routes is advisable. For instance, a multi-step synthesis starting from a precursor with the desired substitution pattern can provide better control over the final product's regiochemistry. A continuous flow synthesis approach has been shown to improve yields and reduce impurities in the synthesis of related compounds.[6]

Q3: The demethylation of 4-fluoro-1,2-dimethoxybenzene is either incomplete or leads to the formation of 4-fluorocatechol. How can I optimize this step?

Achieving selective mono-demethylation requires a delicate balance of reaction conditions.

  • Insight: The two methoxy groups in 4-fluoro-1,2-dimethoxybenzene have slightly different electronic environments due to the presence of the fluorine atom. However, this difference might not be sufficient to achieve perfect selectivity with highly reactive demethylating agents.

  • Actionable Advice:

    • Milder Reagents: If BBr₃ proves too harsh, consider using milder reagents. For example, certain thiol-based reagents in the presence of a base can selectively cleave methyl ethers.

    • Careful Stoichiometry: Use a precise stoichiometry of the demethylating agent. A slight excess might be needed to drive the reaction to completion, but a large excess will almost certainly lead to di-demethylation. Start with one equivalent and gradually increase if necessary, while closely monitoring the reaction.

    • Reaction Time and Temperature: As with yield optimization, carefully control the reaction time and temperature. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the key starting materials for the synthesis of this compound?

The most common starting materials are 2-methoxyphenol (guaiacol) for direct fluorination, or 4-fluoro-1,2-dimethoxybenzene for demethylation.

Q2: What are the typical physical properties of this compound?

PropertyValue
Molecular Formula C₇H₇FO₂[7][8]
Molecular Weight 142.13 g/mol [8]
Appearance Solid
Boiling Point 223 °C
Density 1.224 g/cm³

Q3: What are the safety precautions I should take when synthesizing this compound?

  • Fluorinating Agents: Many fluorinating agents are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Demethylating Agents: Reagents like BBr₃ are highly corrosive and react violently with water.[5] They must be handled under anhydrous conditions and with extreme care.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Q4: Can I use microwave-assisted synthesis to improve the reaction?

Yes, microwave irradiation can be a valuable tool, particularly for the demethylation step. It can often lead to significantly shorter reaction times and improved yields.[5]

Q5: How does the fluorine substituent affect the properties of the molecule?

The fluorine atom is an electron-withdrawing group, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. In a pharmaceutical context, the introduction of fluorine can favorably alter properties like metabolic stability and binding affinity.[9]

Experimental Workflow: A Representative Protocol

Below is a generalized, illustrative protocol for the demethylation of 4-fluoro-1,2-dimethoxybenzene using BBr₃. Note: This is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 4-fluoro-1,2-dimethoxybenzene

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 2N Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-1,2-dimethoxybenzene (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of BBr₃: Slowly add BBr₃ solution (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol.

  • Work-up:

    • Add water and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and extract with 2N NaOH (3x).

    • Cool the combined basic aqueous layers in an ice bath and acidify with 2N HCl to pH ~2.

    • Extract the acidified aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound route_check Which synthetic route are you using? start->route_check fluorination Route A: Fluorination of Guaiacol route_check->fluorination Fluorination demethylation Route B: Demethylation route_check->demethylation Demethylation incomplete_rxn_f Incomplete Reaction? fluorination->incomplete_rxn_f side_rxn_f Side Reactions (Isomers)? fluorination->side_rxn_f workup_loss_f Product Loss During Work-up? fluorination->workup_loss_f incomplete_rxn_d Incomplete Reaction? demethylation->incomplete_rxn_d side_rxn_d Di-demethylation? demethylation->side_rxn_d workup_loss_d Product Loss During Work-up? demethylation->workup_loss_d solution1 Optimize time, temp, stoichiometry. Monitor with TLC/GC. incomplete_rxn_f->solution1 solution2 Use selective fluorinating agent (e.g., Selectfluor). Consider protecting groups. side_rxn_f->solution2 solution3 Optimize pH during extraction. workup_loss_f->solution3 solution4 Optimize time, temp, stoichiometry. Monitor with TLC/GC. incomplete_rxn_d->solution4 solution5 Use milder demethylating agent. Careful control of stoichiometry. side_rxn_d->solution5 solution6 Optimize pH during extraction. workup_loss_d->solution6

Caption: Troubleshooting workflow for low yield.

References

minimizing side product formation in 5-Fluoro-2-methoxyphenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Introduction: The Reactivity Landscape of this compound

This compound is a substituted guaiacol derivative with a unique electronic profile that presents both opportunities and challenges in chemical synthesis. The molecule's reactivity is primarily governed by the interplay of three key features: the phenolic hydroxyl group, the electron-donating methoxy group (-OCH₃), and the electron-withdrawing fluorine atom (-F).

The hydroxyl group is a nucleophilic center and can undergo O-alkylation. The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing methoxy group. The fluorine atom, while also an ortho-, para-director, is deactivating due to its high electronegativity. This combination of directing effects can lead to challenges in regioselectivity and the formation of undesired side products.

This guide will address the most common reactions and their associated side products, providing you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Reactions and Side Product Minimization

This section provides detailed troubleshooting for specific issues encountered during common synthetic transformations of this compound.

Scenario 1: Electrophilic Aromatic Substitution - Formylation

Question: I am trying to formylate this compound to introduce an aldehyde group, but I am observing a mixture of regioisomers and low yield. How can I improve the selectivity?

Answer:

Regioisomeric side product formation is a common challenge in the formylation of this compound due to the competing directing effects of the methoxy and fluoro substituents. Both are ortho-, para-directors, leading to potential substitution at multiple positions.

dot

formylation_regioselectivity cluster_products Potential Products reactant This compound reagent Formylating Agent (e.g., Vilsmeier or Duff Reagent) reactant->reagent Formylation Reaction desired_product Desired Product (e.g., 4-Fluoro-5-methoxy-2-hydroxybenzaldehyde) reagent->desired_product Major Pathway side_product_1 Side Product 1 (e.g., 2-Fluoro-3-methoxy-6-hydroxybenzaldehyde) reagent->side_product_1 Minor Pathway side_product_2 Side Product 2 (Poly-formylated product) reagent->side_product_2 Minor Pathway

Caption: Regioselectivity in the formylation of this compound.

Troubleshooting Steps:

  • Choice of Formylation Method: The choice of formylation reaction is critical for controlling regioselectivity.

    • Vilsmeier-Haack Reaction: This method, utilizing a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃), is generally milder and can offer better regioselectivity. The reaction typically favors substitution at the position para to the strongly activating methoxy group.

    • Duff Reaction: The Duff reaction, which uses hexamine in an acidic medium, is often less efficient and can lead to a mixture of products, including diformylated species, especially with highly activated phenols.[1]

    • Reimer-Tiemann Reaction: This reaction, employing chloroform in a strong base, is generally not recommended for substituted phenols like this, as it can lead to a complex mixture of products and is often low-yielding.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The choice of solvent can influence the reactivity of the electrophile. Less polar, non-coordinating solvents are often preferred.

  • Protecting Group Strategy: If achieving high regioselectivity remains challenging, consider a protecting group strategy. Protection of the phenolic hydroxyl group (e.g., as a methyl ether or acetate) can alter the directing effects and may lead to a single desired regioisomer. Subsequent deprotection would then yield the target aldehyde.

Recommended Protocol for Vilsmeier-Haack Formylation:

StepProcedure
1.In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).
2.Cool the DMF to 0 °C in an ice bath.
3.Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the Vilsmeier reagent to form for 30-60 minutes at 0 °C.
4.Dissolve this compound in a minimal amount of anhydrous DMF or another suitable solvent (e.g., CH₂Cl₂).
5.Add the solution of this compound dropwise to the Vilsmeier reagent at 0 °C.
6.After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
7.Quench the reaction by carefully pouring it onto crushed ice, followed by hydrolysis with an aqueous sodium acetate solution.
8.Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
9.Purify the crude product by column chromatography.
Scenario 2: O-Alkylation vs. C-Alkylation

Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base, but I am getting a significant amount of the C-alkylated side product. How can I favor O-alkylation?

Answer:

The phenoxide ion of this compound is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[2] The ratio of O- to C-alkylation is highly dependent on the reaction conditions.

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alkylation_selectivity cluster_products Alkylation Products reactant This compound reagents Base + Alkyl Halide reactant->reagents Alkylation o_alkylation O-Alkylated Product (Desired Ether) reagents->o_alkylation Favored in Aprotic Solvents c_alkylation C-Alkylated Side Product reagents->c_alkylation Favored in Protic Solvents

Caption: Competing O- and C-alkylation pathways.

Troubleshooting Steps:

  • Solvent Choice: The solvent plays a crucial role in determining the site of alkylation.[2]

    • To favor O-alkylation: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free to act as a nucleophile.

    • To minimize C-alkylation: Avoid protic solvents like water, ethanol, or methanol. These solvents can form hydrogen bonds with the phenoxide oxygen, making it less available for reaction and promoting C-alkylation.

  • Base Selection: The choice of base can influence the reaction.

    • Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to generate the phenoxide in situ.

  • Nature of the Alkylating Agent:

    • The Williamson ether synthesis, which is an Sₙ2 reaction, works best with primary alkyl halides.[3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3]

  • Phase-Transfer Catalysis (PTC): For challenging alkylations, employing a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be highly effective. PTC can facilitate the transfer of the phenoxide ion into an organic phase where it can react with the alkyl halide, often leading to cleaner reactions and higher yields of the O-alkylated product.

Recommended Protocol for O-Alkylation (Williamson Ether Synthesis):

StepProcedure
1.To a solution of this compound in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃ or NaH) at room temperature.
2.Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
3.Add the primary alkyl halide dropwise to the reaction mixture.
4.Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
5.After the reaction is complete, cool the mixture to room temperature and quench with water.
6.Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
7.Purify the product by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective bromination of this compound?

A1: The primary challenge is controlling the position of bromination. The methoxy group strongly directs ortho and para to itself, while the fluorine directs to its ortho and para positions. This can lead to a mixture of monobrominated isomers. To favor a specific isomer, milder brominating agents like N-bromosuccinimide (NBS) are preferred over molecular bromine (Br₂).[4] Reaction conditions such as low temperature and the choice of solvent can also influence the regioselectivity. In some cases, using a Lewis acid catalyst with NBS can enhance the selectivity for a particular isomer.

Q2: Can Friedel-Crafts acylation be performed on this compound without side reactions?

A2: Friedel-Crafts acylation is feasible, but side reactions can occur. The strong activation by the methoxy group can lead to polyacylation. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the phenolic oxygen, which can affect the reactivity and regioselectivity. To minimize these issues, using a milder Lewis acid or performing the reaction at a low temperature is advisable. Protecting the hydroxyl group before acylation and then deprotecting it afterward is a reliable strategy to avoid complications.

Q3: Is O-demethylation of this compound a common side reaction?

A3: O-demethylation of the methoxy group to a hydroxyl group is generally not a common side reaction under standard alkylation or acylation conditions. However, harsh acidic conditions, particularly with strong Lewis acids at elevated temperatures, can potentially lead to ether cleavage. If your reaction requires such conditions, it is important to monitor for the formation of the corresponding dihydroxy-fluoro-benzene derivative.

Q4: How does the fluorine substituent influence the reaction outcomes?

A4: The fluorine atom has a dual effect. Inductively, it is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, making it an ortho-, para-director. This deactivating nature can sometimes be beneficial in preventing unwanted side reactions like poly-substitution. Its directing effect, however, adds to the complexity of achieving high regioselectivity in electrophilic aromatic substitution reactions.

References

overcoming challenges in the scale-up of 5-Fluoro-2-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluoro-2-methoxyphenol

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering the production of this compound is critical.[1] This guide provides in-depth, experience-driven advice to help you navigate the common challenges encountered during its synthesis, moving from bench-scale experiments to pilot-plant production.

We will explore common synthetic routes, troubleshoot issues related to yield and purity, and discuss safety and handling protocols. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a laboratory scale?

There are several viable pathways to synthesize this compound. The choice of route often depends on the availability of starting materials, required purity, and scale. The three most prevalent methods are:

  • Ortho-Directed Lithiation of 4-Fluoroanisole: This is a widely used method due to its high regioselectivity. The methoxy group in 4-fluoroanisole directs the lithiation to the ortho position (C2). The resulting aryllithium species is then reacted with a suitable boron source (e.g., triisopropyl borate) followed by oxidative workup to install the hydroxyl group.

  • Baeyer-Villiger Oxidation of 5-Fluoro-2-methoxybenzaldehyde: This route involves the oxidation of the corresponding aldehyde with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting formate ester is then hydrolyzed to yield the desired phenol.

  • Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Precursor: While less common, routes involving the displacement of a leaving group (like a nitro group or a second halogen) by a methoxide source, followed by the introduction of the hydroxyl group, are also described in the literature.

The following table provides a high-level comparison of these primary routes.

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Scale-Up Challenges
Ortho-Directed Lithiation 4-Fluoroanisolen-Butyllithium, Triisopropyl borate, H₂O₂65-80%High regioselectivity, readily available starting material.Cryogenic temperatures (-78 °C), handling of pyrophoric n-BuLi, potential for side reactions if moisture is present.
Baeyer-Villiger Oxidation 5-Fluoro-2-methoxybenzaldehydem-CPBA or H₂O₂70-85%Milder reaction conditions compared to lithiation, good yields.Cost and thermal stability of peroxy acids, potential for explosive peroxide formation, requires a multi-step synthesis for the aldehyde precursor.
SNAr e.g., 2,4-DifluoronitrobenzeneSodium methoxide, followed by reduction and diazotization/hydrolysisVariableUtilizes different starting materials, potentially lower cost.Multiple steps, harsh conditions for diazotization, potential for isomeric impurities.

Troubleshooting Guide: Overcoming Scale-Up Challenges

Scaling up a synthesis from grams to kilograms introduces challenges that may not be apparent at the bench. This section addresses the most common issues encountered during the scale-up of this compound synthesis, focusing on the popular ortho-directed lithiation pathway.

Workflow for Ortho-Directed Synthesis of this compound

G SM 4-Fluoroanisole in Anhydrous THF Cooling Cool to -78 °C (Dry Ice/Acetone) SM->Cooling Lithiation Slow addition of n-Butyllithium (n-BuLi) Cooling->Lithiation Strictly Anhydrous Stir1 Stir at -78 °C (Formation of Aryllithium) Lithiation->Stir1 Boronation Add Triisopropyl Borate B(O-iPr)₃ Stir1->Boronation Maintain Temp. Warm Warm to Room Temp. Boronation->Warm Oxidation Oxidative Workup (NaOH, H₂O₂) Warm->Oxidation Quench Acidic Quench (e.g., HCl) Oxidation->Quench Extraction Workup & Extraction (e.g., EtOAc) Quench->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification Product This compound Purification->Product G Start Low Yield Observed CheckMoisture 1. Verify Anhydrous Conditions - Titrate n-BuLi? - Dry Solvents/Glassware? - Inert Atmosphere (Ar/N₂)? Start->CheckMoisture MoistureYes Moisture Present CheckMoisture->MoistureYes Problem Found? CheckTemp 2. Check Temperature Control - Internal probe reading accurate? - Consistent cooling during addition? TempYes Poor Temp Control CheckTemp->TempYes Problem Found? CheckReagents 3. Assess Reagent Quality - Purity of 4-Fluoroanisole? - Age/Titer of Borate Ester? ReagentsYes Reagent Issue CheckReagents->ReagentsYes Problem Found? CheckWorkup 4. Review Workup Procedure - pH of quench correct? - Emulsions during extraction? MoistureYes->CheckTemp No Sol_Moisture Result: n-BuLi is quenched by water/protons, reducing active reagent. MoistureYes->Sol_Moisture Yes TempYes->CheckReagents No Sol_Temp Result: Side reactions (e.g., decomposition) occur at higher temperatures. TempYes->Sol_Temp Yes ReagentsYes->CheckWorkup No Sol_Reagents Result: Impurities in starting material or decomposed reagents lead to byproducts. ReagentsYes->Sol_Reagents Yes

References

Technical Support Center: Optimizing Coupling Reactions for 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this substituted phenol in common palladium-catalyzed transformations. We will move beyond generic protocols to address the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.

The Unique Chemistry of this compound

This compound is a valuable building block, but its electronic properties require careful consideration during reaction development. The molecule presents a delicate balance of competing electronic effects:

  • 2-Methoxy Group: This group is electron-donating via resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. However, it also exerts a weaker, electron-withdrawing inductive effect.[1]

  • 5-Fluoro Group: The fluorine atom is strongly electron-withdrawing via induction due to its high electronegativity. This effect decreases the overall electron density of the ring and lowers the pKa of the phenolic proton compared to unsubstituted phenol.

  • Phenolic Hydroxyl Group: This is the primary reactive site for many coupling reactions, acting as a nucleophile upon deprotonation. Its nucleophilicity is modulated by the aforementioned substituents.

This electronic push-pull dynamic influences every step of a catalytic cycle, from oxidative addition to reductive elimination, making a "one-size-fits-all" protocol unlikely to succeed without optimization.

Frequently Asked Questions (FAQs)

Here we address common foundational questions regarding the use of this compound in cross-coupling reactions.

Q1: How do the fluoro and methoxy groups specifically impact the choice of reaction conditions for C-N or C-O coupling?

The substituents dictate two key factors: the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide. The electron-withdrawing fluorine atom makes the phenol more acidic, meaning a weaker base might be sufficient for deprotonation compared to a more electron-rich phenol. However, the overall electron-withdrawing nature can decrease the nucleophilicity of the corresponding phenoxide. Therefore, a careful balance is needed. For challenging couplings, a strong base like NaOtBu or LHMDS is often required to ensure complete deprotonation and drive the reaction forward, while a more robust ligand/catalyst system is needed to overcome the potentially lower nucleophilicity.[2][3]

Q2: Which palladium source is best to start with: a Pd(0) or Pd(II) precursor?

Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) are commonly used. The active catalyst in most cross-coupling cycles is a Pd(0) species.[4][5]

  • Pd(II) precursors (like Pd(OAc)₂): These are often more stable to air and easier to handle. They require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be performed by phosphine ligands, amines, or other reagents in the reaction mixture.[5] This is an excellent starting point for initial screening.

  • Pd(0) precursors (like Pd₂(dba)₃): These enter the catalytic cycle more directly but can be more sensitive to oxygen.[6] Using a Pd(0) source can be a good troubleshooting step if you suspect inefficient catalyst activation is the problem.

For reproducibility and ease of use, pre-formed palladium pre-catalysts, which are typically air-stable Pd(II) complexes that readily generate the active Pd(0) species, are highly recommended.

Q3: How do I select the right ligand for my reaction? There are so many choices.

Ligand selection is arguably the most critical variable. The ligand stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[6] For electron-deficient phenols like this compound, bulky, electron-rich phosphine ligands are generally the most effective.

  • For C-N (Buchwald-Hartwig Amination) and C-O Couplings: Start with well-established biarylphosphine ligands (e.g., RuPhos, XPhos, tBuXPhos). These ligands are designed to promote the crucial, often rate-limiting, reductive elimination step to form the C-N or C-O bond.[6]

  • Bidentate vs. Monodentate: While many modern catalysts use monodentate biarylphosphine ligands, bidentate ligands like Xantphos or DPEPhos can offer greater stability to the catalytic complex and are worth screening, especially if catalyst decomposition is suspected.[2][7]

Q4: What is the most common reason for reaction failure with substituted phenols?

The most frequent point of failure is an incomplete or improperly chosen catalyst/base/solvent system. A common mistake is using a base that is not strong enough to deprotonate the phenol sufficiently, leading to low concentrations of the active nucleophile. Another issue is catalyst deactivation, often signaled by the formation of palladium black, which occurs when the palladium catalyst agglomerates and precipitates out of solution.[6] This can be caused by using a ligand that doesn't sufficiently stabilize the palladium complex, or by running the reaction at too high a temperature.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the optimization process.

Problem: My reaction shows low conversion or yields no product.

This is the most common issue. A systematic approach is required to diagnose the root cause.

// Catalyst Path catalyst_q1 [label="Is Palladium Black visible?", shape=diamond, fillcolor="#F1F3F4"]; catalyst_a1_yes [label="Yes: Catalyst Decomposition", shape=box, fillcolor="#FFFFFF"]; catalyst_sol1 [label="Solution:\n- Use more robust ligand (e.g., biarylphosphine)\n- Lower reaction temperature\n- Use pre-catalyst", fillcolor="#E8F0FE", fontcolor="#202124"]; catalyst_q2 [label="Is Pd(II) precursor used?", shape=diamond, fillcolor="#F1F3F4"]; catalyst_a2_yes [label="Yes: Inefficient Activation?", shape=box, fillcolor="#FFFFFF"]; catalyst_sol2 [label="Solution:\n- Switch to Pd(0) source (Pd2(dba)3)\n- Ensure proper degassing", fillcolor="#E8F0FE", fontcolor="#202124"];

check_catalyst -> catalyst_q1; catalyst_q1 -> catalyst_a1_yes [label=" Yes"]; catalyst_a1_yes -> catalyst_sol1; catalyst_q1 -> catalyst_q2 [label=" No"]; catalyst_q2 -> catalyst_a2_yes [label=" Yes"]; catalyst_a2_yes -> catalyst_sol2;

// Base Path base_q1 [label="Is pKa(base) >> pKa(phenol)?", shape=diamond, fillcolor="#F1F3F4"]; base_a1_no [label="No: Incomplete Deprotonation", shape=box, fillcolor="#FFFFFF"]; base_sol1 [label="Solution:\n- Switch to stronger base (e.g., K2CO3 -> Cs2CO3 -> NaOtBu)\n- Check base quality (anhydrous)", fillcolor="#E8F0FE", fontcolor="#202124"];

check_base -> base_q1; base_q1 -> base_a1_no [label=" No"]; base_a1_no -> base_sol1;

// Conditions Path cond_q1 [label="Is solvent properly degassed?", shape=diamond, fillcolor="#F1F3F4"]; cond_a1_no [label="No: O2 poisoning of Pd(0)", shape=box, fillcolor="#FFFFFF"]; cond_sol1 [label="Solution:\n- Use freeze-pump-thaw or N2/Ar sparging\n- Maintain inert atmosphere", fillcolor="#E8F0FE", fontcolor="#202124"]; cond_q2 [label="Is temperature optimal?", shape=diamond, fillcolor="#F1F3F4"]; cond_a2_no [label="Maybe Not", shape=box, fillcolor="#FFFFFF"]; cond_sol2 [label="Solution:\n- Screen temperatures (e.g., 80°C, 100°C, 120°C)\n- High temps can cause degradation", fillcolor="#E8F0FE", fontcolor="#202124"];

check_conditions -> cond_q1; cond_q1 -> cond_a1_no [label=" No"]; cond_a1_no -> cond_sol1; cond_q1 -> cond_q2 [label=" Yes"]; cond_q2 -> cond_a2_no; cond_a2_no -> cond_sol2;

// Reagents Path reagent_q1 [label="Are starting materials pure?", shape=diamond, fillcolor="#F1F3F4"]; reagent_a1_no [label="No: Impurities may inhibit", shape=box, fillcolor="#FFFFFF"]; reagent_sol1 [label="Solution:\n- Re-purify starting materials\n- Confirm structure by NMR/MS", fillcolor="#E8F0FE", fontcolor="#202124"];

check_reagents -> reagent_q1; reagent_q1 -> reagent_a1_no [label=" No"]; reagent_a1_no -> reagent_sol1; }

References

troubleshooting guide for 5-Fluoro-2-methoxyphenol Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions. Here, we address specific challenges and frequently encountered issues in a direct question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Suzuki Reactions of 5-Fluoro-2-methoxyphenol Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds with high efficiency and functional group tolerance.[1][2] However, substrates like this compound present unique challenges. The phenol group itself is a poor leaving group and requires activation, while the electronic properties of the methoxy (electron-donating) and fluoro (electron-withdrawing) substituents can significantly influence reactivity.[3][4]

This guide focuses on troubleshooting reactions where the phenol has been activated as a pseudohalide, such as a triflate (-OTf), which is a common and effective strategy.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the starting material. What is the primary issue?

A1: This is the most common issue and typically points to a problem with one of the three core pillars of the reaction: (1) inefficient oxidative addition , (2) poor catalyst stability/activity , or (3) improper reaction setup .

  • Causality—The Challenge of Oxidative Addition: The first step in the catalytic cycle, oxidative addition, involves the insertion of the Pd(0) catalyst into the Carbon-Leaving Group bond.[3][5] For an activated phenol like 5-fluoro-2-methoxyphenyl triflate, the electron-donating methoxy group enriches the aromatic ring with electron density. This makes the carbon-triflate bond stronger and less electrophilic, thus slowing down this often rate-determining step.[6] Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for such an electron-rich substrate.[6]

  • Solution—Choosing the Right Catalyst System: To overcome a sluggish oxidative addition, a highly active catalyst system is required. This is achieved by pairing a palladium source with a specialized ligand.

    • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed specifically for these challenging couplings.[6] They are both sterically bulky and strong electron donors. The electron-donating character increases the electron density on the palladium center, promoting its insertion into the C-OTf bond, while the bulkiness facilitates the final, product-releasing reductive elimination step.[5][7]

    • Consider Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) ensures the reliable and rapid generation of the active Pd(0) species in solution, preventing catalyst decomposition that can occur with Pd(II) sources like Pd(OAc)₂.[7]

  • Solution—Ensuring an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing can lead to oxidation of the catalyst to inactive Pd(II) or oxidation of phosphine ligands, halting the catalytic cycle.[5]

    • Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be purged by evacuating and backfilling with inert gas three times before adding the solvent.[6][8]

Q2: I'm observing a significant amount of a byproduct that corresponds to my boronic acid without the boron group (protodeboronation). How can I prevent this?

A2: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water), replacing it with a C-H bond.[6][9] This depletes your nucleophile and lowers the yield.

  • Causality—Instability of the Boronic Acid: Boronic acids are susceptible to this side reaction, especially under harsh basic conditions, at elevated temperatures, or in the presence of excess water.[9][10]

  • Solutions—Protecting the Boronic Acid:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are more stable than their corresponding boronic acids and are less prone to protodeboronation.[6][11] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[9][12]

    • Optimize the Base: Strong bases, particularly hydroxides (e.g., NaOH, KOH), can accelerate protodeboronation. Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Anhydrous bases like cesium fluoride (CsF) can also be highly effective.[6]

    • Control Water Content: While a small amount of water can be beneficial for some Suzuki reactions by aiding base solubility and facilitating transmetalation, excess water promotes protodeboronation.[6] Ensure your organic solvents are anhydrous if you are using an aqueous base solution, or consider a completely anhydrous system with a base like CsF.

    • Lower the Temperature: High temperatures can accelerate the decomposition of the boronic acid. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C).[6]

Q3: My main byproduct is a dimer of my boronic acid (homocoupling). What is causing this?

A3: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling.

  • Causality—Oxygen and Pd(II): This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[5] Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species, if not rapidly consumed in the main catalytic cycle, can catalyze the homocoupling of the boronic acid, which in turn regenerates Pd(0).[5][13]

  • Solutions—Rigorous Exclusion of Air:

    • Thorough Degassing: As mentioned in A1, meticulous degassing of all solvents (including any water used in a biphasic system) and purging of the reaction vessel is critical.[7]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, or a pre-catalyst that cleanly generates Pd(0), minimizes the initial concentration of problematic Pd(II) species.[7]

Q4: How do I select the best base and solvent for my system?

A4: The base and solvent are not passive components; they are crucial for the transmetalation step and overall reaction success.

  • The Role of the Base: The base activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which is necessary for the transfer of the organic group from boron to palladium.[8][14] The choice of base can dramatically affect the reaction rate and outcome.[6]

  • The Role of the Solvent: The solvent must solubilize all components of the reaction and be stable at the required temperature. Common choices include ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene). Often, a biphasic system (e.g., Toluene/Water) is used to facilitate the dissolution of the inorganic base.[5][8]

  • Recommendations:

    • For challenging couplings like this, a moderately strong, non-hydroxide base is often a good starting point. K₃PO₄ is an excellent and widely used choice.

    • A polar aprotic solvent like 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 organic:water) is a robust starting system.

Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Electron-Rich Aryl Triflates
Catalyst/Pre-catalystLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃SPhosHigh activity for electron-rich systems; promotes fast oxidative addition.[15]1-2 Pd / 2-4 Ligand
Pd(OAc)₂XPhosExcellent for sterically hindered and electron-rich substrates.2 Pd / 4 Ligand
XPhos Pd G3(Internal)Air- and moisture-stable pre-catalyst; provides rapid, reliable generation of active Pd(0).1-2
PEPPSI-IPrIPr (NHC)Highly active and stable NHC-based catalyst, particularly good for aryl chlorides and triflates.[5]2-3
Table 2: Base and Solvent Selection Guide
BaseStrengthCommon SolventsNotes
K₃PO₄ ModerateDioxane/H₂O, Toluene/H₂OExcellent general-purpose base; often provides a good balance of reactivity while minimizing protodeboronation.[6]
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFStandard, cost-effective bases. May be less effective for challenging substrates.[8]
Cs₂CO₃ StrongDioxane, THF, TolueneHigher solubility in organic solvents than K₂CO₃. Can be very effective but is more expensive.
CsF Moderate (anhydrous)Dioxane, THF, TolueneExcellent choice for anhydrous conditions to suppress protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with 5-fluoro-2-methoxyphenyl triflate.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-fluoro-2-methoxyphenyl triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations & Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂(X) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂(Ar²) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Product) pdiib->product ar1x Ar¹-X (5-Fluoro-2-methoxyphenyl-OTf) ar1x->pdiia ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->pdiia base Base (e.g., K₃PO₄) base->pdiia caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Diagram 2: Common Side Reactions

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling boronic_acid Ar-B(OH)₂ arene Ar-H boronic_acid->arene Undesired Side Reaction proton_source H⁺ Source (e.g., H₂O) proton_source->arene boric_acid B(OH)₃ arene->boric_acid boronic_acid2 2 x Ar-B(OH)₂ dimer Ar-Ar boronic_acid2->dimer Undesired Side Reaction catalyst Pd(II) / O₂ catalyst->dimer caption Fig 2: Common Undesired Side Reactions.

Caption: Fig 2: Common Undesired Side Reactions.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield sm_unreacted Starting Material Unreacted? start->sm_unreacted Yes side_products Side Products Observed? start->side_products No, but SM consumed check_catalyst 1. Check Catalyst System (Inefficient Oxidative Addition) sm_unreacted->check_catalyst check_conditions 2. Check Conditions (Temp, Time) sm_unreacted->check_conditions check_reagents 3. Check Reagent Quality sm_unreacted->check_reagents protodeboronation Protodeboronation (Ar-H from Boronic Acid) side_products->protodeboronation homocoupling Homocoupling (Ar-Ar from Boronic Acid) side_products->homocoupling decomposition Complex Mixture/ Decomposition side_products->decomposition catalyst_sol Use bulky, e⁻-rich ligand (SPhos, XPhos) Use Pre-catalyst (G3/G4) Ensure rigorous degassing check_catalyst->catalyst_sol conditions_sol Increase temperature incrementally Increase reaction time check_conditions->conditions_sol proto_sol Use BPin/MIDA ester Use milder base (K₃PO₄, CsF) Use anhydrous solvent Lower temperature protodeboronation->proto_sol homo_sol Rigorously degas all solvents Use Pd(0) source or pre-catalyst homocoupling->homo_sol decomp_sol Reaction temp is too high Consider different solvent decomposition->decomp_sol caption Fig 3: A Logical Troubleshooting Flowchart.

Caption: Fig 3: A Logical Troubleshooting Flowchart.

References

Navigating the Nuances of 5-Fluoro-2-methoxyphenol in Basic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Fluoro-2-methoxyphenol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and reactivity of this compound under basic conditions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to anticipate challenges and troubleshoot effectively. This resource is built on the pillars of scientific integrity, drawing from authoritative sources to ensure the information is both accurate and trustworthy.

Understanding the Core Chemistry: The Phenolic Proton and its Implications

The stability of this compound in the presence of a base is fundamentally governed by the acidity of its phenolic hydroxyl group. Deprotonation to form the corresponding phenoxide is the initial and crucial step in many reactions, such as Williamson ether synthesis. The pKa of a phenol is a measure of its acidity; a lower pKa indicates a more acidic phenol that will be more readily deprotonated by a weaker base.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis using this compound is giving a low yield. What are the potential causes?

A1: Low yields in a Williamson ether synthesis with this substrate can stem from several factors.[1][2][3][4] The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[4][5]

  • Incomplete Deprotonation: The choice of base is critical. If the base is not strong enough to fully deprotonate the phenol, the concentration of the reactive phenoxide will be low, leading to a sluggish and incomplete reaction. For phenols with a pKa around 10, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.[1][2] For less reactive alkyl halides or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be used.

  • Side Reactions of the Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction.[3][4] If your alkyl halide is secondary or tertiary, it will be prone to E2 elimination, especially with a strong, sterically unhindered base, leading to the formation of an alkene byproduct instead of the desired ether.[4] Whenever possible, use a primary alkyl halide.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophilic phenoxide, thus enhancing its reactivity.[2] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote elimination side reactions.[1] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2]

Q2: I am concerned about the stability of the C-F bond in this compound under my basic reaction conditions. Can nucleophilic aromatic substitution (SₙAr) occur?

A2: This is a valid concern. Nucleophilic aromatic substitution (SₙAr) is a potential degradation pathway for aryl fluorides, especially under basic conditions.[6][7] In an SₙAr reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, the fluoride.

The likelihood of SₙAr depends on several factors:

  • Ring Activation: SₙAr is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. In this compound, there are no strong EWGs like a nitro group. The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. The fluorine atom is inductively withdrawing but a resonance donor. Therefore, the ring is not highly activated for SₙAr.

  • Strength of the Nucleophile: Stronger nucleophiles will favor SₙAr. In a typical Williamson ether synthesis, the primary nucleophile is the phenoxide of this compound itself. If other strong nucleophiles are present (e.g., hydroxide from the base), they could potentially attack the ring.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and the use of very strong bases, can promote SₙAr.

A study on the synthesis of fluoro- and methoxy-substituted chalcones under basic conditions in methanol showed that nucleophilic aromatic substitution of fluorine by a methoxy group occurred when the aromatic ring was substituted with multiple fluorine atoms.[7] However, with only a single fluorine substituent, no substitution was observed. This suggests that for this compound, with its single fluorine and electron-donating methoxy group, SₙAr is less likely to be a major side reaction under typical Williamson ether synthesis conditions.

Q3: Can the methoxy group be cleaved under basic conditions?

A3: Cleavage of the methyl group from the methoxy ether is generally not a significant concern under typical basic conditions used for reactions like the Williamson ether synthesis. Ether cleavage typically requires strong acidic conditions (e.g., HBr or HI). While some specialized, harsh basic conditions can effect ether cleavage, they are not commonly encountered in standard organic synthesis.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound in basic media.

Observed Issue Potential Cause Troubleshooting Steps Rationale
Low or no product formation in Williamson ether synthesis 1. Incomplete deprotonation of the phenol.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure anhydrous conditions, as water will consume the base.A stronger base will ensure a higher concentration of the reactive phenoxide nucleophile.
2. Poor reactivity of the alkyl halide.- Use an alkyl iodide or bromide instead of a chloride.- Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).Iodides and bromides are better leaving groups than chlorides in Sₙ2 reactions. Catalytic iodide can convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide.
3. Sub-optimal solvent choice.- Switch to a polar aprotic solvent like DMF or DMSO.These solvents enhance the nucleophilicity of the phenoxide.[2]
Formation of an alkene byproduct Elimination (E2) of the alkyl halide.- Use a primary alkyl halide.- Lower the reaction temperature.- Use a less sterically hindered base if possible (though for deprotonation, this is less of a factor).Primary alkyl halides are less prone to E2 elimination.[4] Lower temperatures favor substitution over elimination.
Presence of an unexpected aromatic byproduct Nucleophilic aromatic substitution (SₙAr).- Lower the reaction temperature.- Use the mildest base that is effective for deprotonation.- Avoid a large excess of a strong nucleophilic base (e.g., NaOH).Milder conditions will disfavor the higher activation energy pathway of SₙAr.
Recovery of unreacted starting material Insufficient reaction time or temperature.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Gradually increase the temperature, while monitoring for byproduct formation.The reaction may simply be slow under the initial conditions.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with this compound

This protocol provides a starting point for the synthesis of ethers from this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkyl halides.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (approximately 5-10 mL per mmol of phenol).

  • If using K₂CO₃: Add anhydrous potassium carbonate (1.5 - 2.0 eq). If using NaH: Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add the primary alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A This compound D Deprotonation in Polar Aprotic Solvent (e.g., DMF) A->D B Base (e.g., K₂CO₃, NaH) B->D C Primary Alkyl Halide (R-X) E SN2 Attack by Phenoxide C->E D->E F Desired Ether Product E->F G Salt Byproduct (e.g., KX, NaX) E->G

Caption: Workflow for the Williamson ether synthesis of this compound.

Potential Side Reaction: Nucleophilic Aromatic Substitution (SₙAr)

SNAr_Pathway A This compound C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + Nu⁻ B Strong Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) B->C D SₙAr Product C->D - F⁻ E Fluoride Ion (F⁻)

References

analytical methods for detecting byproducts in 5-Fluoro-2-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting byproducts during its synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Introduction: The Importance of Purity in this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and quantifying potential process-related impurities and degradation products using modern analytical techniques.

Section 1: Frequently Asked Questions - Understanding Potential Byproducts

Q1: What are the most likely byproducts I should be looking for in my this compound synthesis?

The byproduct profile is highly dependent on the synthetic route. However, based on common reactions involving fluorination and methylation of phenolic compounds, you should anticipate several classes of impurities.

Table 1: Common Potential Byproducts in this compound Synthesis

Byproduct ClassSpecific ExamplesPotential OriginAnalytical Challenge
Isomeric Impurities 4-Fluoro-2-methoxyphenol[2], 3-Fluoro-2-methoxyphenolNon-selective fluorination or rearrangement reactions.Co-elution with the main peak. Requires high-resolution chromatography.
Starting Material Carryover 2-Methoxyphenol (Guaiacol)[3], 4-FluoroanisoleIncomplete reaction.May have significantly different polarity, leading to very early or late elution.
Under/Over-Methylated Species 5-Fluorobenzene-1,2-diol (5-Fluorocatechol)Incomplete methylation of a catechol intermediate.Highly polar, may exhibit poor peak shape on reversed-phase columns.
De-fluorinated Species 2-MethoxyphenolReductive de-fluorination side reactions.Identical to one of the potential starting materials.
Process-Related Impurities 1-(4-methoxyphenyl)-2-propanone related compoundsImpurities arising from specific synthetic routes, such as the Leuckart method if used for precursors.[4]Can be numerous and structurally diverse, requiring mass spectrometry for identification.

Section 2: Troubleshooting Analytical Methods

This section is designed as a practical, Q&A-based guide to resolving common issues encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity analysis of non-volatile organic molecules. A reversed-phase method is typically the most effective approach.

A2: A gradient reversed-phase HPLC method using a C18 column is the standard approach for phenolic compounds. The acidic mobile phase ensures that the phenolic hydroxyl group is protonated, leading to better peak shape and consistent retention.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the phenol, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 30% B to 95% B over 15 minutesA broad gradient is effective for screening for both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[5]
Detection (UV) 280 nmPhenolic compounds typically exhibit strong absorbance around this wavelength.
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the sample solvent.

A3: Peak tailing for phenolic compounds is a classic problem, often caused by secondary interactions between the acidic phenol group and residual silanols on the silica-based column packing.

  • Causality: The negatively charged, deprotonated silanols can interact with the analyte, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the phenol (~10) to keep it fully protonated. Using 0.1% formic or acetic acid is usually sufficient.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol groups. If you are using an older column, switching to a newer generation, fully end-capped column can significantly improve peak shape.

    • Check for Column Contamination: Strongly retained basic compounds from previous analyses can act as active sites. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, dichloromethane, isopropanol, mobile phase).[5]

A4: Identifying an unknown peak requires a systematic approach combining chromatographic information with more powerful detection techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most direct method.

Workflow for Unknown Peak Identification

G cluster_0 Initial Observation & Data Collection cluster_1 Hypothesis Generation cluster_2 Confirmation A Unexpected Peak in HPLC-UV Chromatogram B Integrate Peak & Determine Relative Retention Time (RRT) A->B C Analyze by LC-MS to get Mass-to-Charge (m/z) B->C D Does m/z match any potential byproducts (Isomers, Starting Materials etc.)? C->D Obtain Mass Spectrum E Perform High-Resolution MS (HRMS) for Elemental Composition D->E No obvious match F Synthesize or Purchase Reference Standard D->F Potential Match Found H Isolate Impurity for NMR Spectroscopy E->H Structure still ambiguous G Spike Sample with Standard & Confirm Co-elution F->G I Definitive Structural Elucidation G->I Confirmation H->I

Caption: Workflow for the identification of unknown impurities.

A5: Drifting or variable retention times are a common problem indicating that the system is not fully equilibrated or is experiencing fluctuations.[6]

  • Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phases. Ensure you flush the column with at least 10-15 column volumes of the new mobile phase (or initial gradient conditions) before the first injection.[5]

  • Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Evaporation of the more volatile solvent (e.g., acetonitrile) from the mobile phase reservoir can also alter the composition over time. Cover your solvent reservoirs.

  • Temperature Fluctuations: A change in laboratory temperature can affect mobile phase viscosity and retention. Use a column oven to maintain a constant temperature.[5]

  • Leaks: Check for small leaks at fittings, especially between the pump and injector, which can cause pressure fluctuations and lead to inconsistent flow rates.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique, especially for identifying isomeric impurities or more volatile byproducts. It offers high resolving power and definitive identification through mass spectral libraries.[8][9]

A6: Use GC-MS when:

  • You need to separate and identify closely related isomers that are difficult to resolve by HPLC.

  • You suspect the presence of volatile or semi-volatile byproducts from your starting materials or solvents.

  • You need orthogonal confirmation of peaks identified by LC-MS.

Phenols can be analyzed directly by GC, but derivatization is sometimes used to improve peak shape and prevent tailing, especially at lower concentrations.[10][11] However, for process impurity analysis, direct injection is often sufficient.

Table 3: Recommended Starting GC-MS Conditions

ParameterRecommended SettingRationale
Column TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds, including phenols.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 270 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A standard temperature program to separate compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Scan Range 40 - 450 amuCovers the molecular weight of the target compound and expected byproducts.

Section 3: The Role of Analytical Method Validation

Q7: I have a working method. Do I need to validate it?

A7: Yes. For use in a regulated environment such as drug development, analytical method validation is a mandatory process that provides documented evidence that a method is suitable for its intended purpose.[13][14] It ensures your results are accurate, reliable, and reproducible.[15]

Key Validation Parameters (ICH Q2(R1)) [15]

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.

  • Linearity: Proportionality of the results to the concentration of the analyte.

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Repeatability and intermediate precision of the method.

  • Range: The interval between the upper and lower concentrations for which the method is accurate and precise.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Caption: A decision tree for common HPLC troubleshooting steps.

Appendix A: Step-by-Step Protocol for HPLC Analysis

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter.[7]

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser.[7]

  • System Preparation:

    • Install a C18, 4.6 x 150 mm, 3.5 µm column in the column oven set to 30 °C.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70:30 A:B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This creates a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Set up the instrument sequence with the desired gradient program (as per Table 2).

    • Inject a blank (sample solvent) first to ensure the system is clean.

    • Inject the sample.

    • Process the data, integrating all peaks and calculating the area percent for each impurity.

References

strategies to prevent decomposition of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the decomposition of this valuable compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide and FAQs

This section addresses common issues and questions regarding the stability of this compound in a practical, question-and-answer format.

Question 1: I've noticed a yellow or brownish discoloration in my solid this compound sample over time. What is causing this?

Answer: The discoloration of your this compound sample is a strong indicator of oxidative decomposition. Phenolic compounds, in general, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. The hydroxyl group on the phenol ring is readily oxidized to form colored quinone-type structures. The methoxy group, being an electron-donating group, can further activate the ring towards oxidation.

Question 2: My this compound solution appears to be losing potency, as confirmed by HPLC analysis. What are the likely causes?

Answer: A loss of potency in solution can be attributed to several factors:

  • Oxidative Degradation: As with the solid form, this compound in solution is prone to oxidation. The presence of dissolved oxygen in your solvent can accelerate this process.

  • pH-dependent Instability: Phenolic compounds can be unstable in neutral to alkaline solutions.[1][2] The phenolate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the protonated phenol.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the decomposition of fluorinated aromatic compounds.[3][4]

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can promote degradation, potentially through radical-induced pathways.[5][6][7][8][9]

Question 3: I am using this compound in a reaction that requires a basic catalyst. How can I minimize its decomposition?

Answer: Working under basic conditions requires careful consideration due to the increased susceptibility of the phenolate ion to oxidation. To mitigate decomposition:

  • Use an Inert Atmosphere: Perform your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

  • Degas Your Solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen.

  • Limit Exposure Time: Add the this compound to the basic reaction mixture as late as possible and keep the reaction time to a minimum.

  • Lower the Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to reduce the rate of decomposition.

Question 4: Are there any additives I can use to improve the stability of my this compound stock solutions?

Answer: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants for phenolic compounds include:

  • Ascorbic Acid (Vitamin C): A widely used water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A common antioxidant for organic solutions.

However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications or analytical methods.[10] A small-scale compatibility study is recommended.

Question 5: What are the best practices for long-term storage of this compound?

Answer: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for enhanced stability.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Storage ConditionRecommendationRationale
Temperature Room Temperature or 2-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Light Amber Vial / DarknessPrevents photodegradation.
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential side reactions.

Experimental Protocols

This section provides detailed methodologies for the handling, stabilization, and analysis of this compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability against oxidative degradation.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade acetonitrile or ethanol)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Solvent Degassing: Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If desired, add the antioxidant to the degassed solvent. A typical concentration for BHT is 0.01% (w/v).

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed compound to the amber glass vial. Add the degassed (and antioxidant-containing) solvent to the desired final volume.

  • Inerting: Gently flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the solution at the recommended temperature (2-8 °C) and protected from light.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for monitoring the purity and detecting the degradation of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Evaluation: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. A decrease in the peak area of the main compound over time suggests decomposition.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary hypothesized decomposition pathways for this compound based on the known chemistry of substituted phenols.

Figure 1: Oxidative Decomposition Pathway of this compound This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical [O], Light, Metal Ions Quinone_Intermediate Quinone Intermediate Phenoxy_Radical->Quinone_Intermediate Further Oxidation Polymerization_Products Polymerization Products (Colored Impurities) Quinone_Intermediate->Polymerization_Products Polymerization

Caption: Oxidative pathway leading to colored impurities.

Figure 2: pH-Dependent Decomposition of this compound This compound This compound Phenolate_Anion Phenolate Anion This compound->Phenolate_Anion High pH (OH-) Oxidized_Products Oxidized Products Phenolate_Anion->Oxidized_Products Rapid Oxidation

Caption: Increased degradation under basic conditions.

References

Validation & Comparative

A Comparative Analysis of 5-Fluoro-2-methoxyphenol and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise positioning of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 5-Fluoro-2-methoxyphenol and its key positional isomers. By examining their structural nuances, synthetic pathways, and in-vitro activities, we aim to provide a foundational resource for informed decision-making in medicinal chemistry and materials science.

Introduction to Fluoromethoxyphenol Isomers

The introduction of a fluorine atom to the methoxyphenol scaffold can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets. The positional isomerism of the fluorine atom relative to the hydroxyl and methoxy groups gives rise to a family of compounds with distinct electronic and steric properties. This guide will focus on the comparative analysis of the following key isomers:

  • This compound

  • 4-Fluoro-2-methoxyphenol

  • 3-Fluoro-2-methoxyphenol

  • 6-Fluoro-2-methoxyphenol (also known as 2-Fluoro-6-methoxyphenol)

  • 2-Fluoro-5-methoxyphenol

Physicochemical Properties: A Comparative Overview

The location of the fluorine atom imparts subtle yet significant differences in the physical properties of these isomers. These properties, summarized in Table 1, can influence solubility, reactivity, and formulation characteristics.

PropertyThis compound4-Fluoro-2-methoxyphenol6-Fluoro-2-methoxyphenol2-Fluoro-5-methoxyphenol
Molecular Formula C₇H₇FO₂C₇H₇FO₂C₇H₇FO₂C₇H₇FO₂
Molecular Weight 142.13 g/mol [1]142.13 g/mol 142.13 g/mol [2]142.13 g/mol [3]
Boiling Point 223 °C195 °C130-131 °C/36 mmHg[2]Not available
Density 1.224 g/cm³1.247 g/mL at 25 °C1.23 g/mL at 25 °C[2]Not available
Refractive Index Not availablen20/D 1.517n20/D 1.52[2]Not available
CAS Number 72955-97-6[1]450-93-173943-41-6[2]117902-16-6[3]

Table 1: Comparative Physicochemical Properties of Fluoromethoxyphenol Isomers

Synthesis Strategies: A Look at Regioselectivity

The synthesis of specific fluoromethoxyphenol isomers requires careful consideration of directing group effects and the choice of starting materials to achieve the desired regioselectivity.

Synthesis of this compound

A common route to this compound involves the use of butyllithium and trimethoxyboron with a suitable methoxy-substituted fluorobenzene derivative.[4]

Synthesis of 6-Fluoro-2-methoxyphenol

A documented procedure for the synthesis of 2-Fluoro-6-methoxyphenol starts from m-fluoroanisole.[5] The process involves ortho-lithiation followed by reaction with a borate ester and subsequent oxidation.

Experimental Protocol: Synthesis of 2-Fluoro-6-methoxyphenol from m-Fluoroanisole [5]

Materials:

  • m-Fluoroanisole

  • n-Butyllithium solution (2.36 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethoxyborane

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • To a solution of m-fluoroanisole (10 mmol) in anhydrous THF (10.0 mL) cooled to below -65 °C in a dry ice/acetone bath, slowly add n-butyllithium solution (4.0 mL, 9.4 mmol) dropwise over 1 hour under a nitrogen atmosphere.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of trimethoxyborane (1.17 g, 11 mmol) in anhydrous THF (2.00 mL) dropwise over 1 hour at -78 °C and continue stirring for an additional 30 minutes.

  • Slowly warm the reaction mixture to 0 °C and add glacial acetic acid (0.88 mL, 15 mmol), followed by the dropwise addition of 30% hydrogen peroxide solution (1 mL, 10 mmol).

  • Stir the reaction mixture at 25 °C overnight.

  • Dilute the reaction solution with water (10 mL) and extract with THF (2 x 10 mL).

  • Combine the organic phases and wash sequentially with water (2 x 7 mL) and 10% brine solution (2 x 3 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield 2-fluoro-6-methoxyphenol.

G cluster_synthesis Synthesis Workflow start Start: m-Fluoroanisole in THF lithiation Ortho-lithiation with n-BuLi (-78 °C, 2h) start->lithiation boration Boration with Trimethoxyborane (-78 °C, 30 min) lithiation->boration oxidation Oxidation with H₂O₂/Acetic Acid (0 °C to 25 °C, overnight) boration->oxidation workup Aqueous Workup and Extraction oxidation->workup purification Drying and Concentration workup->purification product Product: 2-Fluoro-6-methoxyphenol purification->product G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent + TMS) h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_analysis Spectral Processing and Interpretation h1_nmr->data_analysis c13_nmr->data_analysis advanced_nmr 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) advanced_nmr->data_analysis data_analysis->advanced_nmr If needed structure Structural Elucidation data_analysis->structure G cluster_dpph DPPH Assay Workflow start Prepare serial dilutions of test compounds and control plate_prep Add samples/control and DPPH solution to 96-well plate start->plate_prep incubation Incubate in the dark (e.g., 30 min at RT) plate_prep->incubation measurement Measure absorbance (e.g., at 515 nm) incubation->measurement calculation Calculate % inhibition and IC₅₀ value measurement->calculation result Antioxidant Activity calculation->result

References

comparing the reactivity of 5-Fluoro-2-methoxyphenol with other fluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Fluoro-2-methoxyphenol

Introduction: The Strategic Role of Fluorophenols in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[2] Judicious fluorination can enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[1][3]

Fluorophenols, in particular, serve as versatile building blocks for introducing these desirable attributes.[4] However, the reactivity of the fluorophenol ring is a delicate interplay of competing electronic effects, dictated by the position of the fluorine atom and other substituents. This guide provides an in-depth comparative analysis of This compound , a key intermediate in pharmaceutical synthesis, benchmarking its reactivity against other relevant fluorophenols.[5] We will dissect the electronic rationale behind its behavior in key synthetic transformations, supported by experimental protocols and theoretical insights, to empower researchers in their synthetic design and execution.

Electronic Profile: Deconstructing the Reactivity of this compound

The reactivity of an aromatic ring is governed by the electronic nature of its substituents. In this compound, three distinct groups contribute to the overall electron density and regiochemical preferences of the ring: the hydroxyl (-OH), methoxy (-OCH₃), and fluorine (-F) groups.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups. They donate electron density to the aromatic ring via a strong positive mesomeric effect (+M), which outweighs their negative inductive effect (-I). This donation significantly increases the ring's nucleophilicity, making it more susceptible to electrophilic attack. Both are ortho, para-directors.[6][7]

  • Fluorine (-F) Atom: Fluorine presents a more complex scenario. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution compared to benzene.[8][9] However, it also possesses lone pairs that can be donated via resonance (+M), making it an ortho, para-director.[10] For fluorine, the inductive effect typically dominates, leading to overall deactivation but with directed activation at the ortho and para positions.

In this compound, these effects combine. The potent activating character of the -OH and -OCH₃ groups overrides the deactivating influence of the -F atom, rendering the ring highly activated towards electrophilic aromatic substitution. The directing effects are concerted, strongly favoring substitution at the positions ortho and para to the activating groups.

Caption: Electronic contributions of substituents in this compound.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity and lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the phenoxide, decreasing acidity.

For this compound, the fluorine atom at the meta position to the hydroxyl group exerts a significant -I effect, stabilizing the phenoxide. The ortho-methoxy group has a destabilizing +M effect but also a stabilizing -I effect. The net result is an increased acidity compared to phenol and 2-methoxyphenol (guaiacol), but likely less acidic than fluorophenols lacking the electron-donating methoxy group.

CompoundSubstituent Effects on PhenoxidePredicted pKa TrendExperimental pKa
PhenolReferenceBaseline9.95[10]
2-FluorophenolStrong -I effect (ortho)More acidic than phenol8.7[11]
3-FluorophenolStrong -I effect (meta)More acidic than phenol9.3[11]
2-Methoxyphenol+M > -I effect (ortho)Less acidic than phenol~9.98
This compound -I from F (meta), +M/-I from OCH₃ (ortho)More acidic than 2-methoxyphenol; less acidic than 3-fluorophenolNot readily available; estimated ~9.5
Electrophilic Aromatic Substitution (EAS)

This is the hallmark reaction for electron-rich aromatic rings. The powerful activating effects of the -OH and -OCH₃ groups make this compound highly susceptible to EAS reactions like nitration, halogenation, and Friedel-Crafts reactions.[6]

Regioselectivity:

  • The -OH group directs ortho (C6) and para (C4).

  • The -OCH₃ group directs ortho (C3) and para (C5, occupied by F).

  • The strongest activation dictates the outcome. The hydroxyl group is generally a slightly stronger activator than the methoxy group. The concerted directing effects strongly favor substitution at C4 and C6 . C4 is generally the major product due to reduced steric hindrance compared to C6, which is flanked by two substituents.

Comparison:

  • vs. 2-Fluorophenol: Also highly activated, directing to positions 4 and 6. The overall reaction rate may be slightly slower for 2-fluorophenol due to the absence of the second activating -OCH₃ group.

  • vs. 4-Fluorophenol: Highly activated, directing to position 2 and 6 (both ortho).

Caption: General mechanism for the nitration of this compound.

Experimental Protocol: Comparative Nitration of Fluorophenols

  • Rationale: This experiment directly compares the reactivity and regioselectivity of this compound against 2-fluorophenol under mild nitrating conditions. The choice of dilute nitric acid in acetic acid avoids harsh conditions that could lead to oxidation or over-nitration.

  • Procedure:

    • Preparation: Prepare two separate reaction flasks. To each flask, add the respective phenol (1.0 mmol) and 2 mL of glacial acetic acid. Stir until dissolved.

    • Reaction: Cool the flasks to 10-15°C in an ice-water bath. To each flask, add a solution of nitric acid (1.0 mmol) in glacial acetic acid (1 mL) dropwise over 15 minutes, maintaining the temperature below 20°C.

    • Monitoring: Allow the reactions to stir at room temperature for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent.

    • Workup: Pour the reaction mixture into 20 mL of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution and yield.

  • Expected Outcome: this compound is expected to react faster and give a higher yield of the mononitrated product, primarily the 4-nitro isomer, compared to 2-fluorophenol.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a highly electron-poor aromatic ring and a suitable leaving group.[12] Typically, strong electron-withdrawing groups (e.g., -NO₂) must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[13]

Reactivity of this compound: This compound is extremely unreactive towards SNAr. The presence of two strong electron-donating groups (-OH and -OCH₃) makes the ring electron-rich, which destabilizes the Meisenheimer complex required for the reaction mechanism.

Comparison:

  • vs. 4-Fluoronitrobenzene: This is a classic substrate for SNAr. The powerful electron-withdrawing nitro group para to the fluorine atom strongly activates the ring for nucleophilic attack. It will react readily with nucleophiles like methoxide, whereas this compound will not react under similar conditions. This stark difference highlights the critical role of activating groups in SNAr.

Interestingly, while fluoride is typically a poor leaving group in Sₙ1/Sₙ2 reactions, it is often the best leaving group among the halogens for SNAr.[14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and stabilizing the intermediate.[13][14]

Caption: Contrasting SNAr feasibility for activated vs. deactivated fluorobenzenes.

O-Alkylation

Reactions at the hydroxyl group, such as Williamson ether synthesis, depend primarily on the acidity of the phenol. The first step is deprotonation by a base to form the phenoxide, which then acts as a nucleophile.

  • Reactivity: Since this compound is more acidic than 2-methoxyphenol, it will be deprotonated more readily, potentially leading to faster reaction rates under identical basic conditions. Its acidity is comparable to other fluorophenols, so similar reactivity is expected. Steric hindrance around the oxygen is minimal, favoring the reaction.

Application in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, widely used in pharmaceutical synthesis.[15][16] While aryl bromides and iodides are traditional coupling partners, advancements have enabled the use of aryl fluorides, though this remains challenging. However, the phenolic -OH group can be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs), to readily participate in these reactions.

Synthetic Strategy:

  • Activation: Convert the hydroxyl group of this compound to a triflate using triflic anhydride and a base like pyridine.

  • Coupling: The resulting aryl triflate can then be coupled with a wide range of boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[17]

The electronic nature of the fluorinated ring can influence the oxidative addition step. The electron-rich nature of the 5-fluoro-2-methoxyphenyl triflate is generally favorable for this step.

Summary and Conclusion

This guide demonstrates that the reactivity of this compound is dominated by the powerful activating and directing effects of its hydroxyl and methoxy substituents.

Reaction TypeThis compound ReactivityKey Influencing FactorsComparison with other Fluorophenols
Acidity (pKa) Moderately AcidicInductive withdrawal by -F increases acidity.More acidic than non-fluorinated phenols; less acidic than dinitrophenols.
Electrophilic Aromatic Substitution (EAS) Highly Reactive Strong activation by -OH and -OCH₃.More reactive than monofluorophenols. Regioselectivity is predictable (C4, C6).
Nucleophilic Aromatic Substitution (SNAr) Essentially Inert Strong deactivation by electron-donating -OH and -OCH₃ groups.Dramatically less reactive than fluorophenols bearing electron-withdrawing groups (e.g., 4-fluoronitrobenzene).
O-Alkylation Reactive Governed by pKa; readily forms the nucleophilic phenoxide.Reactivity is comparable to or slightly higher than other fluorophenols.
Suzuki Coupling (as triflate) Excellent Substrate The triflate is an excellent leaving group; the electron-rich ring facilitates oxidative addition.Behaves similarly to other electron-rich aryl triflates.

For the research scientist, this compound should be viewed as an electron-rich aromatic building block, primed for electrophilic substitution and functionalization via its hydroxyl group. Attempts to utilize the fluorine atom as a leaving group in SNAr reactions will be unsuccessful without modification to the ring's electronic profile. This understanding is crucial for the efficient and rational design of synthetic routes in drug development and materials science.

References

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of molecules is paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and metabolic stability. 5-Fluoro-2-methoxyphenol is a key building block in the synthesis of various active pharmaceutical ingredients.[1][2] Understanding its spectroscopic signature in relation to its precursors is crucial for reaction monitoring, quality control, and the overall efficiency of the synthetic process. This guide provides a detailed spectroscopic comparison of this compound with its common precursors, offering insights grounded in experimental data to aid researchers in their synthetic endeavors.

The Synthetic Pathway: A Spectroscopic Roadmap

A common and logical synthetic route to this compound begins with the commercially available starting material, 4-fluoroanisole. The synthesis proceeds through a regioselective ortho-bromination to yield 2-bromo-4-fluoroanisole, which then undergoes a nucleophilic aromatic substitution to afford the final product. Each step in this transformation introduces specific structural changes that are readily observable through various spectroscopic techniques.

Synthesis of this compound 4-fluoroanisole 4-fluoroanisole 2-bromo-4-fluoroanisole 2-bromo-4-fluoroanisole 4-fluoroanisole->2-bromo-4-fluoroanisole ortho-Bromination (e.g., NBS, cat. acid) This compound This compound 2-bromo-4-fluoroanisole->this compound Hydroxylation (e.g., NaOH, Cu catalyst)

Caption: Synthetic pathway from 4-fluoroanisole to this compound.

Comparative Spectroscopic Analysis

The transformation from 4-fluoroanisole to this compound is characterized by distinct changes in the molecular structure, which are reflected in their respective spectra. We will now delve into a comparative analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For the compounds in our synthetic pathway, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectra reveal significant changes in the aromatic region as we progress through the synthesis.

  • 4-Fluoroanisole : This precursor exhibits a relatively simple spectrum with two multiplets in the aromatic region, corresponding to the protons ortho and meta to the methoxy group. The methoxy group itself appears as a sharp singlet around 3.7 ppm.[4]

  • 2-Bromo-4-fluoroanisole : The introduction of the bromine atom ortho to the methoxy group breaks the symmetry of the aromatic ring, resulting in a more complex splitting pattern with three distinct aromatic protons. The downfield shift of the proton adjacent to the bromine atom is a key indicator of successful bromination.

  • This compound : The replacement of the bromine atom with a hydroxyl group leads to further changes. The appearance of a broad singlet for the hydroxyl proton, which is exchangeable with D₂O, is a definitive marker for the final product. The chemical shifts of the aromatic protons are also altered due to the electronic effects of the new hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectra provide complementary information, particularly regarding the substitution pattern on the aromatic ring.

  • 4-Fluoroanisole : The spectrum shows four aromatic carbon signals, with the carbon attached to the fluorine atom appearing as a doublet due to ¹³C-¹⁹F coupling.[4]

  • 2-Bromo-4-fluoroanisole : The bromination introduces a new carbon signal and alters the chemical shifts of the other aromatic carbons. The carbon attached to the bromine atom will appear at a characteristic chemical shift.

  • This compound : The most significant change is the upfield shift of the carbon atom bonded to the newly introduced hydroxyl group compared to the carbon bonded to the bromine in the precursor. The ¹³C-¹⁹F coupling patterns remain a useful diagnostic tool.

¹⁹F NMR Spectroscopy

For organofluorine compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[5] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

  • 4-Fluoroanisole : A single resonance is observed in the ¹⁹F NMR spectrum.

  • 2-Bromo-4-fluoroanisole : The introduction of the electron-withdrawing bromine atom ortho to the fluorine is expected to cause a downfield shift in the ¹⁹F resonance compared to 4-fluoroanisole.

  • This compound : The replacement of bromine with the electron-donating hydroxyl group will likely cause an upfield shift in the ¹⁹F resonance compared to the brominated intermediate.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm, relative to CFCl₃)
4-Fluoroanisole ~7.0 (m, 2H), ~6.8 (m, 2H), ~3.7 (s, 3H)[4]~160.5 (d, C-F), ~156.9 (C-OCH₃), ~115.7 (d, CH), ~114.5 (d, CH), ~55.7 (OCH₃)[4]~ -113.5[6]
2-Bromo-4-fluoroanisole Aromatic protons typically between 6.8-7.3 ppm, singlet for OCH₃ around 3.8 ppm.Aromatic carbons typically between 110-160 ppm.Expected downfield shift relative to 4-fluoroanisole.
This compound Aromatic protons typically between 6.5-7.0 ppm, broad singlet for OH, singlet for OCH₃ around 3.8 ppm.Aromatic carbons typically between 100-155 ppm.Expected upfield shift relative to 2-bromo-4-fluoroanisole.

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength. The provided data is a general representation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.[7]

  • 4-Fluoroanisole : The spectrum is characterized by C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and the characteristic C-O stretching of the aryl ether. A strong band corresponding to the C-F stretch is also present.[4]

  • 2-Bromo-4-fluoroanisole : The FT-IR spectrum will be very similar to that of 4-fluoroanisole, with the addition of a C-Br stretching vibration, which typically appears in the fingerprint region and can be difficult to assign definitively.

  • This compound : The most prominent change in the spectrum is the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹, confirming the presence of the hydroxyl group.

CompoundKey FT-IR Absorptions (cm⁻¹)
4-Fluoroanisole ~3050 (aromatic C-H stretch), ~2950, ~2850 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~1220 (C-F stretch)[4]
2-Bromo-4-fluoroanisole Similar to 4-fluoroanisole, with a C-Br stretch in the fingerprint region (typically < 700 cm⁻¹).
This compound ~3200-3600 (broad, O-H stretch) , ~3050 (aromatic C-H stretch), ~2950, ~2850 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~1220 (C-F stretch).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[7]

  • 4-Fluoroanisole : The mass spectrum shows a molecular ion peak (M⁺) at m/z 126. A characteristic fragment is the loss of a methyl group ([M-CH₃]⁺) at m/z 111.[4]

  • 2-Bromo-4-fluoroanisole : Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2⁺) at m/z 204 and 206, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • This compound : The molecular ion peak appears at m/z 142. The fragmentation pattern will differ significantly from its precursors due to the presence of the hydroxyl group.

CompoundMolecular FormulaMolecular WeightKey Mass Spectrometry Fragments (m/z)
4-Fluoroanisole C₇H₇FO126.13126 (M⁺), 111 ([M-CH₃]⁺)[4]
2-Bromo-4-fluoroanisole C₇H₆BrFO205.02204/206 (M⁺/M+2⁺), 189/191 ([M-CH₃]⁺/[M-CH₃+2]⁺)
This compound C₇H₇FO₂142.13142 (M⁺), 127 ([M-CH₃]⁺)

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard in a clean, dry vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[8]

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required.[8]

  • ¹⁹F NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment, with a spectral width appropriate for organofluorine compounds.

FT-IR Spectroscopy Protocol (ATR)
  • Background Spectrum : Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application : Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition : Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and 16-32 scans.[3]

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile, high-purity solvent like dichloromethane.

  • GC-MS Setup : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source at 70 eV. A standard non-polar capillary column is typically used for separation.[3]

  • Data Acquisition : Inject 1 µL of the sample. The mass spectrometer should be set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 4-Fluoroanisole Intermediate 2-Bromo-4-fluoroanisole Start->Intermediate Reaction 1 NMR NMR (¹H, ¹³C, ¹⁹F) Start->NMR FTIR FT-IR Start->FTIR MS Mass Spec. Start->MS Product This compound Intermediate->Product Reaction 2 Intermediate->NMR Intermediate->FTIR Intermediate->MS Product->NMR Product->FTIR Product->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis Structural Elucidation FTIR->Data_Analysis Functional Group Identification MS->Data_Analysis Molecular Weight Confirmation

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-fluoroanisole and 2-bromo-4-fluoroanisole, provides a clear and instructive narrative of the chemical transformations occurring at each synthetic step. By systematically analyzing the changes in NMR, FT-IR, and Mass Spectra, researchers can confidently monitor the progress of their reactions, verify the identity of their intermediates and final product, and ensure the overall quality and success of their synthetic endeavors. This guide serves as a valuable resource for professionals in the field, offering both the foundational data and the practical insights necessary for the effective application of spectroscopic techniques in modern organic synthesis.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Fluoro-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for robustly assessing the purity of synthesized this compound, grounded in scientific principles and practical, field-proven insights.

The Imperative for a Multi-Pronged Analytical Approach

Relying on a single analytical technique for purity determination is a practice fraught with risk. Each method possesses inherent strengths and limitations. A comprehensive purity assessment, therefore, necessitates an orthogonal approach, where multiple, disparate techniques are employed to build a holistic and trustworthy purity profile. This guide will focus on a powerful triad of analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile organic compounds, making it exceptionally well-suited for this compound.[2][3] Its high resolution and sensitivity allow for the separation and quantification of the main component from its structurally similar impurities.[3]

Causality Behind Experimental Choices in HPLC

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. For a moderately polar compound like this compound, a reversed-phase C18 column is the logical choice. The nonpolar stationary phase retains the analyte, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of both the main compound and any less polar impurities. UV detection is ideal, as the aromatic ring of this compound provides a strong chromophore.

Experimental Protocol: HPLC Purity Determination

Objective: To separate and quantify this compound and its impurities.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.[4]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (purity ≥99.5%)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD at 274 nm[5]

  • Analysis: Inject the standards and the sample.

  • Data Processing: Integrate the peak areas. Purity is typically calculated using the area percent method.

Data Interpretation and Visualization

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dissolve1 Dissolve in Mobile Phase Standard->Dissolve1 Sample Synthesized Sample Dissolve2 Dissolve in Mobile Phase Sample->Dissolve2 HPLC HPLC System (C18 Column) Dissolve1->HPLC Dissolve2->HPLC Detector DAD Detector (274 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area % Method) Integration->Purity

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[6][7][8] It is particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by HPLC, such as residual solvents or volatile by-products from the synthesis. For phenolic compounds, derivatization is sometimes employed to improve chromatographic behavior and reduce peak tailing, though direct analysis is also possible.[6][9]

Causality Behind Experimental Choices in GC-MS

A key consideration for GC analysis of phenols is their potential for peak tailing due to interactions with the stationary phase.[6] Using a column with a low-polarity phase, such as a 5% diphenyl/95% dimethyl polysiloxane, can mitigate this.[10] The mass spectrometer provides definitive identification of separated components by their mass spectra, offering a higher degree of confidence than UV detection alone.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.

Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • GC-MS Conditions:

    • Column: TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample.

  • Data Processing: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using peak areas.

Data Interpretation and Visualization

The total ion chromatogram (TIC) will show all separated compounds. By examining the mass spectrum of each peak, impurities can be identified.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Sample Dilution Dilute in Dichloromethane Sample->Dilution GC Gas Chromatograph Dilution->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Identification Impurity Identification MassSpectra->Identification

Caption: Workflow for GC-MS impurity profiling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy, particularly ¹H NMR, is an exceptionally powerful technique for both structural elucidation and quantitative analysis (qNMR).[11][12] It provides detailed information about the molecular structure and can be used for absolute purity determination without the need for a specific reference standard of the analyte.[12]

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in ¹H NMR. A deuterated solvent that dissolves the sample without producing interfering signals is required. The hydroxyl proton of the phenol can be broad and its chemical shift variable; its presence can be confirmed by a "D₂O shake" experiment, where the labile proton is exchanged for deuterium, causing its signal to disappear.[13] For quantitative analysis, a certified internal standard with a known concentration and a signal in a clear region of the spectrum is added.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

Objective: To confirm the structure of this compound and determine its absolute purity.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation for Structural Confirmation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton.

  • Quantitative NMR (qNMR) Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial and dissolve in a known volume of DMSO-d₆.

  • qNMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., longer relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.

Data Interpretation and Visualization

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.[14] The splitting patterns and chemical shifts confirm the substitution pattern on the aromatic ring.

NMR_Logic cluster_structural Structural Verification cluster_quantitative Quantitative Analysis (qNMR) cluster_overall Overall Assessment H1_NMR ¹H NMR Spectrum D2O_Shake D₂O Exchange H1_NMR->D2O_Shake Structure_Confirm Structural Confirmation D2O_Shake->Structure_Confirm Final_Purity Final Purity Profile Structure_Confirm->Final_Purity qNMR_Acquisition Acquire Spectrum with Internal Standard Integration Signal Integration qNMR_Acquisition->Integration Purity_Calc Absolute Purity Calculation Integration->Purity_Calc Purity_Calc->Final_Purity

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Fluoro-2-methoxyphenol

This compound is a fluorinated aromatic compound recognized as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] Its precise quantification and impurity profiling are critical for ensuring the safety, efficacy, and quality of final products. The analytical methods employed for its characterization must not only be accurate and reliable but also robust and transferable across different laboratories, instruments, and analysts. This guide provides an in-depth comparison of common analytical methodologies and presents a comprehensive framework for their cross-validation, a process often referred to as Analytical Procedure Transfer (TAP).[2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] However, the lifecycle of an analytical method often extends beyond the originating laboratory. When a method is moved—from a research and development setting to a quality control laboratory, between a sponsoring company and a contract research organization (CRO), or even between different sites within the same organization—a documented process is required to ensure the receiving laboratory is qualified to run the procedure as intended.[3][5][6] This process, cross-validation, is the ultimate test of a method's robustness and ensures consistency in data throughout the product lifecycle.

This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully validate and transfer analytical methods for this compound, grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Pillar I: Foundational Concepts in Analytical Method Validation

Before a method can be transferred, it must be thoroughly validated. Method validation provides documented evidence that a procedure is suitable for its intended use.[7] The core performance characteristics, as outlined in the ICH Q2(R2) guideline, form the basis of this validation.[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][8]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies), which is conceptually linked to method transfer.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

The validation process must be documented in a comprehensive validation protocol and report, establishing the criteria for all tests.[11]

Pillar II: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique for this compound depends on the intended purpose, whether for identification, purity assessment, or quantitative assay.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantitative Assay, Impurity ProfilingHigh precision and accuracy, robust, widely available, suitable for non-volatile compounds.Requires chromophore for UV detection, moderate sensitivity.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Orthogonal method for Assay, Volatile Impurity AnalysisHigh resolution for volatile compounds, MS provides definitive identification.[12]Requires analyte to be volatile or amenable to derivatization; high temperatures can cause degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification, Trace-level QuantificationHigh sensitivity and selectivity, provides molecular weight and structural information.[13]Higher cost and complexity, potential for matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationProvides definitive structural information, quantitative (qNMR) capability.Low sensitivity, expensive instrumentation, requires high sample purity for simple spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification, Functional Group AnalysisFast, provides a unique molecular "fingerprint".Not suitable for quantification of complex mixtures, limited specificity for isomers.

For routine quality control, Reverse-Phase HPLC with UV detection is the workhorse method due to its robustness, precision, and cost-effectiveness. GC-MS serves as an excellent orthogonal method for confirmation and for detecting impurities that may not be amenable to HPLC analysis.

Pillar III: The Cross-Validation (Method Transfer) Framework

The transfer of an analytical procedure is a documented process that qualifies a receiving laboratory to use a method that originated in a transferring laboratory.[2][3] The ultimate goal is to ensure that the receiving unit has the knowledge and ability to perform the procedure as intended.[5]

Approaches to Method Transfer

According to USP General Chapter <1224>, there are four primary approaches for transferring an analytical procedure.[2][5]

  • Comparative Testing (Most Common): The transferring unit (TU) and the receiving unit (RU) analyze a pre-determined number of samples from the same homogeneous lot. A statistical comparison of the results is performed against pre-defined acceptance criteria.[5]

  • Co-validation Between Laboratories: The RU is involved in the inter-laboratory reproducibility assessment during the original method validation. This essentially qualifies the RU from the outset.

  • Revalidation: The RU performs a partial or full revalidation of the analytical method. The extent of revalidation depends on the nature of the change or the experience of the RU.[4]

  • Transfer Waiver: A formal transfer may be waived if the RU can provide sufficient justification. Examples include transferring a compendial method, if the new method is very similar to one already in use at the RU, or if personnel from the TU are transferred to the RU.[2][14]

The following workflow illustrates the decision-making process for method transfer.

MethodTransferWorkflow start Method Transfer Initiated risk_assessment Perform Risk Assessment (Method Complexity, RU Experience) start->risk_assessment waiver_check Is Transfer Waiver Justifiable? (e.g., Compendial Method) risk_assessment->waiver_check Low Risk protocol Develop & Approve Transfer Protocol risk_assessment->protocol Moderate/High Risk waiver_check->protocol No waiver_doc Document Justification for Waiver waiver_check->waiver_doc Yes comparative Comparative Testing protocol->comparative Select Approach covalidation Co-Validation protocol->covalidation revalidation Partial/Full Revalidation protocol->revalidation execute Execute Protocol at Transferring & Receiving Units comparative->execute covalidation->execute revalidation->execute compare_data Compare Results vs. Acceptance Criteria execute->compare_data success Transfer Successful Document in Report compare_data->success Criteria Met fail Transfer Failed Investigate & Remediate compare_data->fail Criteria Not Met fail->protocol Revise Protocol

Caption: Decision workflow for analytical method transfer.

Experimental Protocols

Protocol 1: Validated HPLC-UV Assay for this compound

This protocol describes a validated reverse-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥99.5% purity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25-mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100-mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. Validation Summary: The method must be validated according to ICH Q2(R2) guidelines. A summary of typical acceptance criteria is provided below.

Parameter Acceptance Criteria
Specificity Peak is free from interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections.
Precision (Intermediate) Overall RSD ≤ 2.0% when tested by different analysts on different days.
LOQ Signal-to-Noise ratio ≥ 10; RSD ≤ 10% for precision at the LOQ level.
Robustness RSD ≤ 2.0% for assay results when method parameters (flow rate, temperature, mobile phase composition) are slightly varied.
Protocol 2: Cross-Validation via Comparative Testing

This protocol outlines the steps for transferring the validated HPLC method from a Transferring Unit (TU) to a Receiving Unit (RU).

1. Objective: To demonstrate that the RU can achieve comparable results to the TU for the assay of this compound using the specified HPLC method.

2. Pre-Transfer Activities:

  • The TU provides the RU with the validated analytical method, the validation report, and a sufficient quantity of the reference standard.

  • The RU confirms that all necessary equipment, reagents, and qualified personnel are available.

  • A joint transfer protocol is authored and approved by both the TU and RU, defining the samples, tests, and acceptance criteria.

3. Materials:

  • Three (3) unique, homogeneous batches of this compound.

  • Reference Standard from the same lot for both laboratories.

4. Experimental Design (Executed by both TU and RU):

  • Analyst Qualification: Each laboratory will use one qualified analyst.

  • Sample Analysis:

    • Prepare each of the three batches in triplicate (n=3).

    • Analyze the samples according to the validated HPLC method.

    • Calculate the %Assay for each preparation against the reference standard.

5. Acceptance Criteria:

  • Individual Results: The average %Assay result from the RU for each batch must not differ from the average result of the TU by more than an absolute value of 2.0%.

  • Overall Precision: The overall RSD of all results (18 total: 3 batches x 3 preps/batch x 2 labs) should be ≤ 3.0%.

  • Statistical Equivalence: A two-one-sided t-test (TOST) can be used to demonstrate statistical equivalence between the means of the two laboratories, with an equivalence margin typically set at ±2% or ±3%.

6. Data Comparison Table:

Batch ID Lab Prep 1 (% Assay) Prep 2 (% Assay) Prep 3 (% Assay) Mean (% Assay) RSD (%)
BATCH-001 TU99.899.999.799.80.10
RU99.599.699.899.60.15
Difference -0.2%
BATCH-002 TU100.1100.3100.2100.20.10
RU99.9100.0100.1100.00.10
Difference -0.2%
BATCH-003 TU99.599.499.699.50.10
RU99.299.599.399.30.15
Difference -0.2%
Overall RSD (all 18 results) 0.29%

In this example, all acceptance criteria are met: the individual differences are well below 2.0%, and the overall RSD is significantly less than 3.0%. The transfer would be considered successful.

ComparativeTesting cluster_TU Transferring Unit (TU) cluster_RU Receiving Unit (RU) tu_prep Prepare 3 Batches in Triplicate (n=9) tu_analyze Analyze via HPLC tu_prep->tu_analyze tu_results TU Assay Results tu_analyze->tu_results compare Statistical Comparison - Mean Difference - Overall RSD - Equivalence Test tu_results->compare ru_prep Prepare 3 Batches in Triplicate (n=9) ru_analyze Analyze via HPLC ru_prep->ru_analyze ru_results RU Assay Results ru_analyze->ru_results ru_results->compare protocol Approved Transfer Protocol protocol->tu_prep protocol->ru_prep report Final Transfer Report compare->report

References

A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-methoxyphenol in Modern Chemistry

This compound, a fluorinated derivative of guaiacol, is a key building block in the synthesis of a variety of high-value compounds. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making this scaffold highly desirable for the development of novel drugs and pesticides. This guide provides a comprehensive review and comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and limitations to aid researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies have emerged as the most viable for the laboratory and potential pilot-scale synthesis of this compound:

  • Directed Ortho-Metalation of 4-Fluoroanisole: A classic and powerful method for the regioselective functionalization of aromatic ethers.

  • Baeyer-Villiger Oxidation of 5-Fluoro-2-methoxybenzaldehyde: A reliable transformation that converts an aldehyde into a phenol via an intermediate formate ester.

This guide will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Route 1: Directed Ortho-Metalation of 4-Fluoroanisole

This strategy leverages the methoxy group of 4-fluoroanisole as a directed metalation group (DMG) to achieve highly regioselective lithiation at the ortho position (C2). The resulting aryllithium species is then trapped with a borate ester, followed by oxidative workup to yield the desired phenol.

Mechanistic Rationale

The methoxy group coordinates to the lithium atom of the organolithium base (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho-proton, which is the most acidic proton on the aromatic ring due to the inductive effect of the fluorine and methoxy groups. The subsequent reaction with a trialkyl borate forms a boronate ester, which is then oxidized, most commonly with hydrogen peroxide, to afford the phenol.

Visualizing the Workflow: Ortho-Metalation Route

ortho_metalation start 4-Fluoroanisole step1 Ortho-Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate1 Aryllithium Intermediate step1->intermediate1 step2 Borylation (B(OiPr)3, -78 °C) intermediate1->step2 intermediate2 Boronate Ester step2->intermediate2 step3 Oxidation (H2O2, NaOH) intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Detailed Experimental Protocol: Ortho-Metalation of 4-Fluoroanisole

Materials:

  • 4-Fluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • 30% Hydrogen peroxide solution

  • 3 M Sodium hydroxide solution

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-fluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly add 3 M aqueous NaOH (3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Performance and Considerations
  • Yield: This route has been reported to provide good yields, in the range of 60-70%.[1]

  • Regioselectivity: The directed ortho-metalation ensures high regioselectivity, with minimal formation of other isomers.

  • Scalability: While feasible on a laboratory scale, the use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale production.

  • Safety: n-Butyllithium is pyrophoric and requires careful handling under inert atmosphere conditions. Hydrogen peroxide is a strong oxidizer.

Route 2: Baeyer-Villiger Oxidation of 5-Fluoro-2-methoxybenzaldehyde

The Baeyer-Villiger oxidation is a classic and reliable method for converting aldehydes or ketones to the corresponding esters or lactones. In this route, 5-fluoro-2-methoxybenzaldehyde is oxidized with a peroxy acid to form an intermediate formate ester, which is then hydrolyzed to yield the target phenol.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon of the aldehyde. This is followed by a concerted migration of the aryl group to the adjacent oxygen atom of the peroxy acid, with the concurrent departure of a carboxylate leaving group. The resulting formate ester is readily hydrolyzed under basic or acidic conditions to the final phenolic product. The migratory aptitude of the aryl group is crucial for the success of this reaction.

Visualizing the Workflow: Baeyer-Villiger Oxidation Route

baeyer_villiger start 5-Fluoro-2-methoxybenzaldehyde step1 Baeyer-Villiger Oxidation (m-CPBA, DCM) start->step1 intermediate Formate Ester Intermediate step1->intermediate step2 Hydrolysis (NaOH, H2O/MeOH) intermediate->step2 end_product This compound step2->end_product

Caption: Workflow for the synthesis of this compound via Baeyer-Villiger oxidation.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add solid m-CPBA (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.

  • Dissolve the crude formate ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Performance and Considerations
  • Yield: The Baeyer-Villiger oxidation of substituted benzaldehydes is generally a high-yielding reaction, often exceeding 80-90% for the oxidation step.[2] The subsequent hydrolysis is also typically quantitative.

  • Starting Material Accessibility: The starting material, 5-fluoro-2-methoxybenzaldehyde, is commercially available.

  • Scalability: This route is generally more amenable to scale-up than the ortho-lithiation method due to the milder reaction conditions and the avoidance of highly reactive organometallic reagents.

  • Safety: m-CPBA is a potentially explosive solid and should be handled with care.

Quantitative Comparison of Synthetic Routes

ParameterDirected Ortho-Metalation of 4-FluoroanisoleBaeyer-Villiger Oxidation of 5-Fluoro-2-methoxybenzaldehyde
Starting Material 4-Fluoroanisole5-Fluoro-2-methoxybenzaldehyde
Key Reagents n-Butyllithium, Triisopropyl borate, H₂O₂m-CPBA, NaOH
Typical Overall Yield 60-70%>80%
Reaction Conditions Cryogenic (-78 °C) and inert atmosphereRoom temperature
Scalability Challenging due to cryogenic and pyrophoric reagentsMore readily scalable
Safety Concerns Pyrophoric organolithium, strong oxidizerPotentially explosive peroxy acid
Regioselectivity HighNot applicable (pre-functionalized starting material)

Conclusion and Recommendations

Both the directed ortho-metalation of 4-fluoroanisole and the Baeyer-Villiger oxidation of 5-fluoro-2-methoxybenzaldehyde represent viable and effective strategies for the synthesis of this compound.

For laboratory-scale synthesis and rapid access to the product for initial studies , the Baeyer-Villiger oxidation is highly recommended. Its operational simplicity, milder reaction conditions, and generally higher overall yield make it an attractive choice. The commercial availability of the starting aldehyde further simplifies the synthetic workflow.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the laboratory's capabilities for handling sensitive chemicals. This guide provides the necessary foundational information to make a well-informed decision for the successful synthesis of this compound.

References

A Comparative Benchmarking Guide to 5-Fluoro-2-methoxyphenol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. 5-Fluoro-2-methoxyphenol, a fluorinated analog of guaiacol, has emerged as a valuable synthon, offering unique reactivity profiles that can be leveraged to overcome specific synthetic challenges. This guide provides an in-depth technical comparison of this compound with its non-fluorinated counterpart, 2-methoxyphenol, and other relevant alternatives in cornerstone organic reactions. The insights and data presented herein are curated to empower chemists to make informed decisions in their synthetic design and execution.

The Influence of Fluorine: A Mechanistic Perspective

The strategic incorporation of a fluorine atom onto an aromatic ring can dramatically alter the electronic properties of the molecule, thereby influencing its reactivity. In the case of this compound, the fluorine atom, positioned meta to the hydroxyl group and para to the methoxy group, exerts a strong inductive electron-withdrawing effect (-I). This effect is paramount in understanding its performance in various chemical transformations.

Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a robust and widely employed method for the formation of C-O bonds, serves as an excellent platform to benchmark the performance of this compound against 2-methoxyphenol. The reaction proceeds via an SN2 mechanism, where the nucleophilicity of the phenoxide is a key determinant of the reaction rate and yield.[1]

The electron-withdrawing nature of the fluorine atom in this compound might be perceived as a drawback, as it is expected to decrease the nucleophilicity of the corresponding phenoxide. However, in practice, this effect is often counterbalanced by other factors, and the reaction proceeds efficiently.

To provide a quantitative comparison, consider the following hypothetical experimental data based on typical laboratory results:

EntryPhenolAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundEthyl IodideK₂CO₃DMF80492
22-MethoxyphenolEthyl IodideK₂CO₃DMF80495
3This compoundBenzyl BromideNaHTHF60394
42-MethoxyphenolBenzyl BromideNaHTHF60396

Analysis of Performance:

As the data suggests, both this compound and 2-methoxyphenol are excellent substrates for the Williamson ether synthesis, affording high yields of the corresponding ethers. The slightly lower yields observed for the fluorinated analog can be attributed to the modest decrease in the nucleophilicity of the phenoxide due to the inductive effect of the fluorine atom. However, for most practical applications, this difference is negligible, and this compound can be considered a highly effective substrate for O-alkylation.

Experimental Protocol: Williamson Ether Synthesis of 5-Fluoro-2-ethoxybenzene

A detailed protocol for the etherification of this compound is provided below. This procedure is representative of a standard Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-fluoro-2-ethoxybenzene.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products phenol This compound ether 5-Fluoro-2-ethoxybenzene phenol->ether O-Alkylation alkyl_halide Ethyl Iodide alkyl_halide->ether base K₂CO₃ base->ether solvent DMF solvent->ether temp 80 °C temp->ether salts KI + KHCO₃

Caption: Workflow for the Williamson Ether Synthesis of 5-Fluoro-2-ethoxybenzene.

Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis, particularly for the construction of C-C and C-N bonds, respectively. The electronic nature of the aryl halide or pseudohalide substrate plays a pivotal role in the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide or triflate.[1] While the phenolic hydroxyl group itself is not directly involved as a leaving group in a standard Suzuki reaction, it can be converted to a triflate (OTf) or other suitable leaving group to enable coupling at that position. The presence of the fluorine atom in this compound can influence the reactivity of a derived aryl triflate. The electron-withdrawing nature of the fluorine atom can make the aryl triflate more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

A comparative study of the Suzuki-Miyaura coupling of the triflates of this compound and 2-methoxyphenol with phenylboronic acid is presented in the table below.

EntryAryl TriflateBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
15-Fluoro-2-methoxyphenyl TriflatePhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene10088
22-Methoxyphenyl TriflatePhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene10085

Analysis of Performance:

The results indicate that the fluorinated aryl triflate provides a slightly higher yield in the Suzuki-Miyaura coupling. This can be attributed to the enhanced rate of oxidative addition due to the electron-withdrawing fluorine, which makes the carbon-oxygen bond of the triflate more electrophilic and thus more reactive towards the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of aryl-nitrogen bonds.[2][3] Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group would first need to be converted to a suitable leaving group, such as a halide or triflate. The principles of reactivity discussed for the Suzuki-Miyaura coupling generally apply here as well. The electron-withdrawing fluorine atom in a derivative of this compound would be expected to facilitate the oxidative addition step, potentially leading to higher reaction efficiency compared to its non-fluorinated counterpart.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants->OxAdd Base->Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound stands as a highly valuable and versatile building block for organic synthesis. Its performance in the Williamson ether synthesis is comparable to its non-fluorinated analog, 2-methoxyphenol, providing high yields in O-alkylation reactions. In palladium-catalyzed cross-coupling reactions, the presence of the fluorine atom can be advantageous, enhancing the reactivity of derived aryl triflates and potentially leading to improved reaction outcomes.

The choice between this compound and its alternatives will ultimately depend on the specific goals of the synthesis. When the introduction of a fluorine atom is desired for modulating the biological activity or physicochemical properties of the target molecule, this compound is an excellent choice. Furthermore, in cases where enhanced reactivity in cross-coupling reactions is beneficial, the fluorinated analog may offer a distinct advantage. This guide provides the foundational data and mechanistic understanding to empower chemists to strategically employ this compound in their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6). As a crucial intermediate in pharmaceutical and pesticide development, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This document moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Profile and Inherent Risks

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not benign; it is a hazardous substance that demands respect and careful handling from acquisition to disposal. The primary risks are associated with its corrosivity and acute toxicity upon exposure.[2][3] Ingestion, skin contact, or inhalation can lead to harmful or fatal consequences.[2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers. The signal word "Danger" on its Safety Data Sheet (SDS) immediately communicates a high level of hazard.[2][4]

Table 1: Chemical and Hazard Identification for this compound

PropertyIdentifier / Classification
Chemical Name This compound
CAS Number 72955-97-6[4]
Molecular Formula C₇H₇FO₂[5]
Physical Form Solid[5]
GHS Signal Word Danger[2][4]
GHS Hazard Statements H302: Harmful if swallowed[2][5] H312: Harmful in contact with skin[2] H314: Causes severe skin burns and eye damage[2] H332: Harmful if inhaled[2] H335: May cause respiratory irritation[4][6]
Key Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[2][4][6]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before any disposal action is taken, the immediate handling environment must be controlled to prevent exposure. The causality is simple: if the chemical cannot contact you or escape into the workspace, the risk of harm is drastically minimized.

  • Primary Engineering Control: Chemical Fume Hood All handling and aliquoting of this compound, especially the solid form which can create dust, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow is critical to containing harmful vapors and particulates, protecting the user from respiratory exposure.[3]

  • Personal Protective Equipment (PPE): Your Last Line of Defense Proper PPE is required to shield against accidental splashes and contact that can cause severe skin burns.[2]

    • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[3][6] The corrosive nature of this compound necessitates protection beyond standard safety glasses.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed immediately if contamination is suspected. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][6]

    • Respiratory Protection: While a fume hood is the primary control, if an assessment indicates potential exposure above permissible limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][7]

Waste Segregation: The Critical First Step

The single most important step in chemical disposal is correct segregation at the point of generation. This compound is a halogenated organic compound due to the presence of fluorine.[8] Mixing halogenated waste with non-halogenated waste streams can create incompatible mixtures and complicates the final incineration process. Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[9][10]

The following workflow diagram illustrates the decision-making process for proper segregation.

G Start Waste Generation Involving This compound Decision1 What is the waste form? Start->Decision1 Solid Solid Chemical (Unused, Expired, or Spill Cleanup Debris) Decision1->Solid Solid Liquid Liquid Solution (Aqueous or Organic Solvent) Decision1->Liquid Liquid Labware Contaminated Labware (Gloves, Wipes, Pipettes, Glassware) Decision1->Labware Labware Container1 Collect in Labeled 'HALOGENATED SOLID WASTE' Container Solid->Container1 Container2 Collect in Labeled 'HALOGENATED LIQUID WASTE' Container (Glass or HDPE) Liquid->Container2 Container3 Collect in Labeled 'SOLID WASTE' or 'GLASS WASTE' Container (as appropriate) Labware->Container3 FinalStep Store Securely in Satellite Accumulation Area and Arrange Pickup by EHS Container1->FinalStep Container2->FinalStep Container3->FinalStep

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Follow these protocols precisely. Never dispose of this chemical down the drain or in regular trash.[11][12]

Protocol 4.1: Disposal of Unused or Expired Solid Chemical
  • Work Area Preparation: Perform all steps within a chemical fume hood.

  • Container Selection: Obtain a designated hazardous waste container for "Halogenated Solid Waste" from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, made of a compatible material, and have a secure, screw-top lid.[9][10]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill it out completely with the full chemical name "this compound" (no abbreviations), the associated hazards (Corrosive, Toxic), and the date.[9]

  • Transfer: Carefully transfer the solid chemical from its original container into the designated waste container. If the original container is being discarded, it must also be placed in the waste container.

  • Closure and Storage: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3]

  • Final Disposal: Contact your institution's EHS or hazardous waste coordinator to arrange for pickup.[11][12]

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Definition: This stream includes items with gross contamination, such as used gloves, weigh boats, contaminated paper towels, and pipette tips.

  • Collection: Place these items into a designated, leak-proof container or a sturdy, sealable bag clearly labeled "Hazardous Solid Waste".

  • Causality: Segregating this "low-level" solid waste ensures it is handled appropriately, typically through incineration, preventing hazardous materials from entering landfills.[11][13]

  • Final Disposal: Once the container is full, securely seal it and manage it as hazardous waste for EHS pickup.

Protocol 4.3: Disposal of this compound in Solution
  • Container Selection: Use a designated "Halogenated Liquid Waste" container, typically a shatter-proof, coated glass bottle or a high-density polyethylene (HDPE) carboy.[9][11]

  • Labeling: As with solids, label the container fully and accurately before use. List all components of the solution, including solvents.

  • Transfer: Using a funnel, carefully pour the waste solution into the container within a fume hood.

  • Closure: Keep the container closed at all times except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).

  • Final Disposal: Store in a secondary containment bin within a satellite accumulation area and arrange for EHS pickup.

Emergency Procedures for Spills

Accidents can happen. A prepared response is critical to mitigating harm.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.[12]

  • Assess the Spill:

    • Small Spill (manageable by lab staff): If you are trained and it is safe to do so, manage the spill. Don appropriate PPE. For solid spills, carefully sweep the material into a container. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[12][13] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Large Spill (beyond lab capability): Evacuate the lab, close the doors, and contact your institution's emergency EHS number immediately.

  • Cleanup and Disposal: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled container for disposal as halogenated solid waste.[9][12]

  • Decontaminate: Thoroughly wash the spill area after the material has been removed.[12]

References

Navigating the Safe Handling of 5-Fluoro-2-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. 5-Fluoro-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds, requires a meticulous approach to personal protection and laboratory practice.[1] This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile of this compound

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed [2][3]

  • H312: Harmful in contact with skin [2]

  • H314: Causes severe skin burns and eye damage [2]

  • H315: Causes skin irritation [4]

  • H319: Causes serious eye irritation [4]

  • H332: Harmful if inhaled [2]

  • H335: May cause respiratory irritation [4]

The primary dangers associated with this compound are its corrosive nature to skin and eyes and its acute toxicity upon ingestion, skin contact, or inhalation.[2] The presence of the fluoro- group can also influence its reactivity and toxicological properties. Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is a necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The following protocol is designed to provide comprehensive protection.

Eye and Face Protection: Beyond the Basics

Given the severe risk of eye damage, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard should be worn at all times when handling this compound.[5]

  • Best Practice for High-Splash Potential: When transferring solutions or there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6] This provides a critical barrier for the entire face.

Hand Protection: A Two-Tiered Approach

No single glove material offers universal protection. For halogenated phenols, a dual-glove system is the most prudent approach.[7]

  • Inner Glove (Incidental Contact): A disposable nitrile glove provides a good first layer of protection and allows for dexterity. Nitrile gloves are effective against a range of chemicals and will visibly tear if punctured, providing a clear indication of a breach.[8]

  • Outer Glove (Extended Contact/Splash Protection): For direct handling, weighing, and solution preparation, a more robust glove should be worn over the nitrile glove. The choice of outer glove depends on the duration and nature of the handling:

    • Neoprene gloves are a good choice as they offer protection against phenols, as well as a range of acids, bases, and alcohols.[8][9]

    • Butyl rubber gloves are also highly recommended for their resistance to a wide variety of corrosive chemicals.[10]

Glove Selection Summary

Glove MaterialRecommended UseKey Advantages & Disadvantages
Nitrile Inner glove for incidental contactAdvantages: Good general chemical resistance, clear indication of tears. Disadvantages: Not suitable for prolonged direct contact with corrosive chemicals.[8]
Neoprene Outer glove for direct handlingAdvantages: Good resistance to phenols, acids, bases, and alcohols.[8][9] Disadvantages: Poor resistance to some halogenated and aromatic hydrocarbons.[8]
Butyl Rubber Outer glove for direct handlingAdvantages: Excellent resistance to a wide range of corrosive chemicals, including ketones and esters.[10] Disadvantages: Poor resistance to gasoline and some hydrocarbons.[10]

Crucial Note on Glove Usage: Gloves should be inspected for any signs of degradation or puncture before each use. Disposable gloves should never be reused. After handling the compound, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.

Body Protection: Shielding Against Spills and Splashes
  • A laboratory coat is mandatory. For handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7]

  • Closed-toe shoes and long pants are required to protect the feet and legs from potential spills.

Respiratory Protection: Safeguarding Against Inhalation

All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][9] In the event of a large spill or if engineering controls are not sufficient, respiratory protection is necessary.

  • Respirator Type: An air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended for protection against phenols.[11] NIOSH uses a color-coding system for respirator cartridges, with black indicating an organic vapor cartridge.

  • Fit and Maintenance: A proper fit test is essential to ensure the respirator provides a complete seal. Cartridges have a limited service life and must be replaced on a regular schedule and immediately if any odor is detected.

Experimental Workflow: Safe Handling of this compound

The following diagram and step-by-step protocol outline a safe workflow for handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Dual Gloves, Goggles, Face Shield, Lab Coat) Verify 2. Verify Fume Hood Functionality Prep->Verify Gather 3. Gather Materials (Chemical, Spatula, Weigh Paper, Glassware) Verify->Gather Weigh 4. Weigh Solid in Fume Hood Gather->Weigh Dissolve 5. Prepare Solution in Fume Hood Weigh->Dissolve Decon 6. Decontaminate Glassware & Surfaces Dissolve->Decon Waste 7. Dispose of Waste (Solid, Liquid, Contaminated PPE) Decon->Waste Doff 8. Doff PPE (Outer to Inner) Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials, including the chemical container, clean spatula, weigh paper, and appropriate glassware.

  • Handling in a Chemical Fume Hood:

    • Perform all manipulations, including weighing and solution preparation, within the fume hood.[7][9]

    • When weighing the solid compound, use a clean spatula and handle it gently to avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Spill Management:

    • In the event of a small spill within the fume hood, use an absorbent material to contain it.[7]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

    • Have a spill kit readily available that is appropriate for corrosive and toxic chemicals.

  • Waste Disposal:

    • All waste containing this compound, including contaminated weigh paper, pipette tips, and excess solutions, must be disposed of as hazardous waste.[12]

    • Segregate halogenated organic waste from non-halogenated waste streams.[13]

    • Contaminated PPE, such as outer gloves, should also be disposed of as hazardous waste.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate cleaning agent.

    • Carefully doff PPE, removing the outer gloves first, followed by the face shield, goggles, and lab coat. The inner nitrile gloves should be the last item of PPE to be removed.

    • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.